TMB monosulfate
Description
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXOBXXVSDFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54827-18-8 | |
| Record name | 3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-4,4′-diamine sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
TMB Monosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: 3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate is a widely utilized chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC).[1][2] As the monosulfate salt of TMB, it offers enhanced solubility and stability, making it a preferred reagent for sensitive and reliable detection of horseradish peroxidase (HRP) activity. This technical guide provides an in-depth overview of TMB monosulfate, including its chemical properties, mechanism of action, detailed experimental protocols, and quantitative data to support its application in research and drug development.
Core Principles and Chemical Properties
This compound is a non-mutagenic and non-toxic, colorless dye that, in the presence of HRP and an oxidizing agent like hydrogen peroxide (H₂O₂), is converted into a colored product.[3] This enzymatic reaction forms the basis of its use in various immunoassays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | BM blue monosulfate, Sure Blue this compound[1] |
| CAS Number | 54827-18-8[3] |
| Molecular Formula | C₁₆H₂₂N₂O₄S |
| Molecular Weight | 338.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (28 mg/mL, 82.74 mM) |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year. Should be kept away from direct sunlight. |
Mechanism of Action: The HRP-TMB Reaction
The detection of HRP activity using this compound is a two-step enzymatic oxidation process. In the first step, HRP catalyzes the one-electron oxidation of TMB by hydrogen peroxide, resulting in the formation of a blue-colored cation radical. This intermediate product can be quantified spectrophotometrically at wavelengths between 620 and 650 nm.
In the second step, the addition of an acidic stop solution, typically sulfuric acid (H₂SO₄), terminates the enzymatic reaction. This acidification facilitates a second one-electron oxidation, converting the blue cation radical into a yellow diimine product. This final product exhibits a strong absorbance at 450 nm, providing a more stable and often more sensitive endpoint for quantification.
Quantitative Data for Assay Development
The choice of TMB substrate formulation and reaction conditions can significantly impact assay performance. The following tables summarize key quantitative parameters for the use of TMB in ELISA.
Table 2: Common Components of TMB Substrate Solutions
| Component | Typical Concentration Range | Purpose |
| TMB | 0.4 - 1.0 mg/mL | Chromogenic substrate |
| Hydrogen Peroxide (H₂O₂) | 0.01% - 0.03% | Oxidizing agent |
| Buffer | Acetate or Citrate | Maintain optimal pH (typically 3.3-5.0) |
| Stabilizers | Proprietary | Enhance shelf-life and performance |
| Organic Solvents (e.g., DMSO) | <5% | Aid in TMB solubilization |
Table 3: Spectrophotometric Properties of TMB Reaction Products
| Product | Color | Optimal Absorbance Wavelength | Molar Extinction Coefficient (ε) |
| Cation Radical | Blue | 620-650 nm | 3.9 x 10⁴ M⁻¹cm⁻¹ at 653 nm |
| Diimine | Yellow | 450 nm | 5.9 x 10⁴ M⁻¹cm⁻¹ at 450 nm |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a general guideline for a sandwich ELISA using a TMB substrate. Optimization of incubation times, antibody concentrations, and washing steps is recommended for specific assays.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Capture Antibody
-
Antigen Standard and Samples
-
Detection Antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Add 100 µL of capture antibody diluted in coating buffer to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50-100 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline for IHC staining using a TMB substrate. Optimization is crucial for different tissues, antigens, and antibodies.
Materials:
-
Xylene or xylene substitute
-
Graded ethanol series (100%, 95%, 80%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash Buffer (e.g., PBS)
-
Blocking solution (e.g., normal serum from the species of the secondary antibody)
-
Primary Antibody
-
Biotinylated Secondary Antibody
-
Avidin-Biotin Complex (ABC) reagent with HRP
-
TMB Substrate Solution for IHC
-
Counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2x, 3 min each), 95% (3 min), and 80% (3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature. Rinse with wash buffer.
-
ABC Reagent Incubation: Incubate sections with the ABC reagent for 30 minutes at room temperature. Rinse with wash buffer.
-
Chromogenic Detection:
-
Prepare the TMB working solution according to the manufacturer's instructions. A typical preparation involves mixing a TMB stock solution with an acetate buffer and hydrogen peroxide.
-
Incubate sections with the TMB substrate solution for 5-15 minutes at room temperature, monitoring color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining: Counterstain with a suitable nuclear counterstain if desired.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear with xylene. Mount with an aqueous mounting medium.
Conclusion
This compound is a robust and sensitive chromogenic substrate that is indispensable for HRP-based immunoassays. Its favorable safety profile, coupled with well-characterized reaction kinetics and spectrophotometric properties, makes it an ideal choice for a wide range of applications in research and drug development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for optimizing assays and ensuring reliable and reproducible results.
References
An In-depth Technical Guide to the Chemical Properties and Applications of TMB Monosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate is a highly sensitive and safe chromogenic substrate extensively utilized in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and other peroxidase-based detection methods.[1][2] Its non-mutagenic nature makes it a safer alternative to other carcinogenic chromogens like benzidine and o-phenylenediamine.[1] This technical guide provides a comprehensive overview of the core chemical properties of TMB monosulfate, detailed experimental protocols for its use, and a mechanistic understanding of its reaction pathways.
Core Chemical Properties
This compound is the salt form of 3,3',5,5'-Tetramethylbenzidine.[1] As a solid, it typically appears as a white to off-white powder.[3] Key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₆H₂₂N₂O₄S | |
| Molecular Weight | 338.42 g/mol | |
| CAS Number | 54827-18-8 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 28 mg/mL (≥ 82.74 mM) | |
| Solubility in Water | 2.78 mg/mL (8.21 mM) (requires sonication and warming) | |
| Storage (Solid) | Powder: -20°C for up to 3 years, protected from light. | |
| Storage (In Solvent) | In DMSO: -80°C for 6 months; -20°C for 1 month. |
Peroxidase-Mediated Signaling Pathway
The utility of this compound as a chromogenic substrate is rooted in its reaction with hydrogen peroxide (H₂O₂), catalyzed by horseradish peroxidase (HRP). This enzymatic reaction involves a two-step oxidation of TMB.
-
One-Electron Oxidation: In the presence of HRP and H₂O₂, TMB undergoes a one-electron oxidation to form a blue-colored cation radical. This product has a maximum absorbance at approximately 652 nm.
-
Two-Electron Oxidation: Further oxidation of the cation radical, or the addition of an acidic stop solution, leads to a two-electron oxidation product, a yellow diimine. This final product exhibits a maximum absorbance at 450 nm.
The intensity of the color produced is directly proportional to the amount of HRP, and by extension, the analyte of interest in the assay.
Figure 1: HRP-mediated oxidation pathway of TMB.
Spectral Properties of Oxidized TMB
The distinct spectral properties of the one- and two-electron oxidation products of TMB are fundamental to its application in quantitative assays.
| Oxidized Form | Color | Wavelength of Max. Absorbance (λmax) | Molar Extinction Coefficient (ε) | References |
| Cation Radical | Blue | ~652 nm | 3.9 x 10⁴ M⁻¹cm⁻¹ | |
| Diimine | Yellow | 450 nm | 5.9 x 10⁴ M⁻¹cm⁻¹ |
Experimental Protocols
Preparation of a Two-Component TMB Substrate Solution
For researchers starting with this compound powder, a two-component substrate solution can be prepared. This involves creating a TMB stock solution and a working buffer with hydrogen peroxide, which are mixed just before use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-citrate buffer (pH 5.0)
-
30% Hydrogen peroxide (H₂O₂)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare TMB Stock Solution (1 mg/mL):
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store at -20°C for long-term use. The stock solution is stable for at least two years under these conditions.
-
-
Prepare Working Substrate Solution (to be made fresh before use):
-
Dilute the TMB stock solution 1:10 in phosphate-citrate buffer (pH 5.0). For example, add 1 mL of TMB stock solution to 9 mL of buffer.
-
Immediately before use, add 2 µL of 30% H₂O₂ per 10 mL of the diluted TMB solution.
-
The working solution should be used promptly after the addition of H₂O₂.
-
Standard ELISA Protocol Using a One-Component TMB Substrate
Ready-to-use one-component TMB substrate solutions are commercially available and offer convenience and consistency.
Materials:
-
96-well microplate coated with antigen and blocked
-
Samples and controls
-
HRP-conjugated detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
One-component TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄ or 1N HCl)
-
Microplate reader
Procedure:
-
Incubation with HRP Conjugate:
-
After incubating with the primary antibody and washing, add the HRP-conjugated secondary antibody to each well.
-
Incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature or 37°C).
-
-
Washing:
-
Wash the plate thoroughly with wash buffer to remove any unbound HRP conjugate. A minimum of three washes is recommended.
-
-
Substrate Incubation:
-
Add 100 µL of the one-component TMB substrate solution to each well.
-
Incubate the plate at room temperature, protected from light, for 5-30 minutes. The incubation time will depend on the desired color development.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well to quench the enzymatic reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 30 minutes of adding the stop solution.
-
References
TMB Monosulfate: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely utilized in various biochemical assays.[1] Its non-mutagenic and non-toxic nature, coupled with its ability to produce a distinct colorimetric signal, has made it a cornerstone in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC). This guide provides an in-depth exploration of the core mechanism of action of TMB monosulfate, its application in sensitive detection methodologies, and detailed protocols for its use.
Core Mechanism of Action: The HRP-TMB Reaction
The fundamental mechanism of this compound revolves around its oxidation by the enzyme horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This process involves a two-step oxidation that results in the formation of distinct colored products, allowing for qualitative and quantitative analysis.
The reaction is initiated when HRP, in its resting ferric state (Fe³⁺), is oxidized by H₂O₂ to a high-oxidation-state intermediate known as Compound I.[2] This activated form of the enzyme can then oxidize a molecule of TMB. The overall process can be summarized in the following key steps:
-
One-Electron Oxidation: Compound I oxidizes a colorless TMB molecule, resulting in a one-electron oxidation product. This product is a blue-green colored cation free radical that exists in equilibrium with a charge-transfer complex (CTC).[3][4] The CTC is formed between a colorless diamine form of TMB (the electron donor) and a yellow diimine form (the electron acceptor).[3] This blue-green product has a maximum absorbance at approximately 652 nm.
-
Two-Electron Oxidation: In the presence of sufficient oxidizing agent or upon acidification, a second one-electron oxidation occurs. This converts the blue-green intermediate into a stable, yellow diimine product. This yellow product exhibits a maximum absorbance at 450 nm. The addition of an acidic stop solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), halts the enzymatic reaction and facilitates this conversion, leading to a more stable and intense signal for quantification in endpoint ELISA assays.
Signaling Pathway Diagram
The enzymatic oxidation of TMB by HRP can be visualized as a cyclical signaling pathway.
Caption: HRP-Mediated TMB Oxidation Pathway
Quantitative Data
The efficiency of the HRP-TMB reaction can be influenced by the composition of the substrate solution. Optimizing these parameters is crucial for enhancing signal intensity and stability in assays.
| Parameter | Optimized Value/Component | Reference |
| Buffer | 0.2 mol/L Sodium Citrate Buffer (pH 4.5) | |
| Organic Solvent | 5% DMSO | |
| Additive 1 | 0.37 mmol/L CaCl₂ | |
| Additive 2 | 0.4 mmol/L 2-hydroxy-β-cyclodextrin | |
| TMB Concentration | 0.8 mmol/L | |
| H₂O₂ Concentration | 1.3 mmol/L | |
| Km for TMB | 0.434 mM | |
| Km for H₂O₂ | 3.7 mM | |
| Extinction Coefficient (Blue) | 3.9 x 10⁴ M⁻¹ cm⁻¹ at 652 nm | |
| Extinction Coefficient (Yellow) | 5.9 x 10⁴ M⁻¹ cm⁻¹ at 450 nm |
This compound as a Probe for Reactive Oxygen and Nitrogen Species (ROS/RNS)
Beyond its role in enzyme immunoassays, TMB can also serve as a photoacoustic probe for the detection of various reactive oxygen and nitrogen species (ROS/RNS). The oxidation of TMB by these reactive species leads to the formation of the characteristic blue product, providing a detectable signal.
TMB Reactivity with ROS/RNS
| Reacts with (produces blue product) | Does not react with or produces colorless product | Reference |
| Hypochlorite (ClO⁻) | Superoxide radical anion (O₂⁻) | |
| Hydrogen peroxide (H₂O₂) | Hydroxyl radical (•OH) | |
| Singlet oxygen (¹O₂) | Peroxynitrite (ONOO⁻) | |
| Nitrogen dioxide (•NO₂) |
This property makes TMB a valuable tool for studying oxidative stress and related biological processes.
Experimental Protocols
Standard Sandwich ELISA Protocol using this compound
This protocol outlines the key steps for a typical sandwich ELISA.
Materials:
-
96-well high-binding ELISA microplate
-
Capture antibody (1-10 µg/mL)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Samples and standards
-
Detection antibody (biotinylated or HRP-conjugated)
-
Streptavidin-HRP (if using a biotinylated detection antibody)
-
This compound substrate solution
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Add 100 µL of capture antibody diluted in coating buffer to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 90 minutes at 37°C or overnight at 4°C.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation (if applicable): If using a biotinylated detection antibody, add 100 µL of Streptavidin-HRP solution to each well and incubate for 30-45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Sandwich ELISA Experimental Workflow
Applications in Drug Development
The sensitivity and reliability of the TMB-HRP system make it invaluable in various stages of drug development:
-
Target Validation: ELISAs are routinely used to quantify the expression levels of protein targets in different tissues and disease states.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Measurement of drug concentration (PK) and its effect on biomarkers (PD) in biological fluids is often accomplished using ELISA.
-
Immunogenicity Testing: Detection of anti-drug antibodies (ADAs) is a critical step in the safety assessment of biologic drugs, and ELISA is a primary platform for these assays.
-
High-Throughput Screening (HTS): The robustness and scalability of TMB-based ELISAs make them suitable for screening large compound libraries for their effects on specific protein targets or pathways.
Conclusion
This compound's mechanism of action, centered on its enzymatic oxidation by HRP, provides a versatile and sensitive detection method that is fundamental to modern biochemical and diagnostic assays. A thorough understanding of this mechanism, including the factors that influence reaction kinetics and signal stability, is paramount for researchers, scientists, and drug development professionals to design and implement robust and reliable immunoassays. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for optimizing the use of this compound in a variety of research and development applications.
References
TMB Monosulfate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques. The focus of this guide is to provide detailed information on its solubility characteristics and stability profile, supported by experimental protocols and visual diagrams to aid in its effective use in research and development.
Physicochemical Properties
TMB monosulfate is the salt form of TMB, valued for its non-mutagenic and non-toxic properties compared to other chromogens.[1] It serves as a substrate for horseradish peroxidase (HRP), which catalyzes its oxidation in the presence of a peroxide, leading to a detectable color change.[1][2] The reaction initially produces a blue, soluble product that can be converted to a yellow product upon acidification, a feature that enhances the sensitivity of many assays.[2][3]
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock and working solutions. The data presented below has been compiled from various supplier datasheets. It is important to note that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened vial is recommended.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes |
| DMSO | ≥ 28 mg/mL | 82.74 mM | Sonication is recommended for dissolution. The "≥" symbol indicates that saturation was not reached at this concentration. |
| Water | 2.78 mg/mL | 8.21 mM | Requires ultrasonication, warming, and heating to 60°C to achieve dissolution. |
Stability Profile
Proper storage and handling are paramount to maintaining the performance and shelf-life of this compound and its solutions. TMB and its solutions are known to be sensitive to light and certain contaminants.
Table 2: Stability and Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions & Notes |
| Powder | -20°C | 3 years | Keep sealed and protected from direct sunlight and moisture. |
| Stock Solution (in solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light and moisture. |
| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light and moisture. |
| Ready-to-Use (RTU) Solutions | 4°C | Minimum of 24 months | Store protected from light. Do not freeze. |
| Mixed 2-Component System | 4°C (in the dark) | At least 24-48 hours | Performance is optimal when stored at 4°C. At room temperature, the solution may develop a yellow color over time. |
Key Stability Considerations:
-
Light Sensitivity: TMB substrates are highly sensitive to light. All solutions should be stored in amber or opaque containers, and incubation steps should be performed in the dark to prevent degradation and high background signals.
-
Metal Ion Contamination: Contact with metal ions, such as iron, can catalyze the non-enzymatic oxidation of TMB, leading to increased background absorbance. It is crucial to use high-quality plastic or glassware for storage and handling.
Experimental Protocols
Preparation of this compound Stock Solutions
4.1.1 DMSO Stock Solution (High Concentration)
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.
-
Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., 28 mg/mL).
-
Dissolution: Vortex the mixture thoroughly. If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month.
4.1.2 Aqueous Stock Solution (Lower Concentration)
-
Weighing: Accurately weigh the this compound powder.
-
Solvent Addition: Add high-purity water to the powder to a final concentration of 2.78 mg/mL.
-
Dissolution: To aid dissolution, use an ultrasonic bath and gradually warm the solution, heating up to 60°C until the solid is fully dissolved.
-
Sterilization: Once the solution has cooled, sterilize it by passing it through a 0.22 μm filter. This is critical if the solution will be used in cell-based assays.
-
Storage: Use immediately or aliquot and store at -80°C. Note that aqueous solutions are generally less stable than those in DMSO.
General Protocol for Stability Testing
This protocol outlines a method to evaluate the stability of a prepared TMB solution over time.
-
Preparation: Prepare a batch of the this compound solution according to the protocols above.
-
Aliquoting and Storage: Divide the solution into multiple aliquots. Store these aliquots under various conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
Time Points: Establish specific time points for testing (e.g., 0, 24 hours, 48 hours, 1 week, 1 month).
-
Assay Performance: At each time point, use an aliquot from each storage condition in a standardized ELISA procedure. A typical setup would involve coating a plate with a known concentration of an antigen, followed by a primary antibody and an HRP-conjugated secondary antibody.
-
Evaluation: Add the stored TMB solution to the wells and incubate for a fixed period. Measure the absorbance at the appropriate wavelength (650 nm for blue, 450 nm after stopping).
-
Analysis: Compare the signal-to-background ratio and the absolute absorbance values across the different storage conditions and time points. A significant decrease in signal or increase in background indicates degradation of the substrate.
Standard ELISA Protocol Using TMB Substrate
-
Assay Completion: Perform all steps of the ELISA (coating, blocking, antibody incubations, and washes) up to the final wash before substrate addition.
-
Substrate Equilibration: Allow the TMB substrate solution to warm to room temperature before use.
-
Substrate Addition: Add 50-100 µL of the TMB solution to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, or until sufficient color has developed. This step should be performed in the dark or by covering the plate to protect it from light.
-
Reaction Termination (Optional but Recommended): To stop the color development and increase sensitivity, add 50-100 µL of a stop solution (e.g., 2M sulfuric acid or 1N hydrochloric acid) to each well. The color will change from blue to yellow.
-
Absorbance Reading:
-
If the reaction was not stopped, read the absorbance at 650 nm.
-
If the reaction was stopped, read the absorbance at 450 nm. The reading should be taken shortly after adding the stop solution.
-
Diagrams and Workflows
TMB Oxidation Pathway
The following diagram illustrates the enzymatic oxidation of TMB by HRP.
Caption: HRP catalyzes the oxidation of TMB to a blue product, which turns yellow upon adding an acid stop solution.
Standard ELISA Workflow
This diagram outlines the key steps in a typical sandwich ELISA where TMB is used for detection.
Caption: A typical workflow for an indirect sandwich ELISA, highlighting the TMB substrate and stop solution steps.
Factors Influencing this compound Performance
This diagram summarizes the key factors that affect the solubility and stability of this compound.
Caption: Key factors influencing the solubility and stability of this compound in experimental settings.
References
The Principle of TMB Substrate in ELISA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles behind the use of 3,3',5,5'-Tetramethylbenzidine (TMB) as a chromogenic substrate in Enzyme-Linked Immunosorbent Assays (ELISA). It delves into the underlying chemical reactions, provides detailed experimental protocols, and presents quantitative data to facilitate robust and reproducible assay development.
The Core Principle: Chromogenic Detection of Horseradish Peroxidase Activity
In ELISA, the final detection step often relies on an enzyme conjugated to a detection antibody. Horseradish Peroxidase (HRP) is a commonly used enzyme due to its stability and high catalytic activity[1][2]. The principle of TMB substrate lies in its ability to act as a chromogen for HRP. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of TMB, leading to a measurable color change. The intensity of this color is directly proportional to the amount of HRP present, which in turn corresponds to the quantity of the analyte of interest in the sample[3][4].
The Chemical Reaction Pathway
The oxidation of TMB is a two-step process involving the transfer of two electrons.
-
Initial Oxidation: HRP, in the presence of H₂O₂, oxidizes the colorless TMB substrate. This initial one-electron oxidation results in the formation of a blue-green charge-transfer complex, which is a radical cation of TMB[2]. This blue product has a maximum absorbance at approximately 652 nm.
-
Reaction Termination and Color Shift: The enzymatic reaction is stopped by the addition of an acidic solution, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic environment inactivates the HRP enzyme and converts the blue TMB radical cation into a yellow diimine product through a second one-electron oxidation. This stable yellow product has a maximum absorbance at 450 nm. The absorbance at 450 nm is then measured using a spectrophotometer or microplate reader to quantify the assay results.
The following diagram illustrates the chemical transformation of TMB during an ELISA experiment.
Caption: Chemical transformation of TMB substrate in an ELISA.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of TMB substrate in ELISA.
Table 1: Absorbance Maxima of TMB Products
| TMB Product | Color | Typical Maximum Absorbance (nm) |
| Oxidized TMB (before stop solution) | Blue | 370 and 652 |
| Oxidized TMB (after stop solution) | Yellow | 450 |
Table 2: Typical Reagent Concentrations and Volumes for a 96-Well Plate ELISA
| Reagent | Typical Concentration | Typical Volume per Well |
| TMB Substrate Solution | Ready-to-use | 100 µL |
| Stop Solution (e.g., 0.5M H₂SO₄) | 0.5 - 2 M | 50 - 100 µL |
| Hydrogen Peroxide (in TMB solution) | Varies by manufacturer (e.g., 0.02%) | N/A |
Detailed Experimental Protocol
This section provides a generalized protocol for the use of TMB substrate in a standard sandwich ELISA format. Note that specific incubation times and reagent volumes may need to be optimized for individual assays.
Materials:
-
TMB Substrate Solution (ready-to-use)
-
Stop Solution (e.g., 0.5M Sulfuric Acid)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Final Wash Step: After the incubation with the HRP-conjugated antibody and subsequent washing steps to remove unbound conjugate, perform a final wash of the microplate wells with wash buffer. Ensure complete removal of the wash buffer by inverting the plate and tapping it on a clean paper towel.
-
TMB Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.
-
Incubation: Incubate the plate at room temperature (18-25°C) for 15-30 minutes. The incubation should be carried out in the dark to prevent photodegradation of the TMB. Monitor the color development; a blue color will appear in positive wells. High concentrations of HRP may lead to a greenish color, and the reaction should be stopped before this occurs.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The addition of the stop solution will cause the color in the wells to change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader. The reaction is generally stable for at least one hour after the addition of the stop solution.
The following diagram illustrates a typical ELISA workflow incorporating the TMB substrate.
Caption: A typical workflow for a sandwich ELISA using TMB substrate.
Advantages and Considerations
Advantages of TMB:
-
High Sensitivity: TMB is one of the most sensitive chromogenic substrates for HRP, allowing for the detection of low levels of analyte.
-
Safety: TMB is considered a safer alternative to other chromogenic substrates like o-phenylenediamine (OPD), which are known to be mutagenic.
-
Good Stability: Commercially available TMB substrate solutions are generally stable and provide reproducible results.
Considerations:
-
Light Sensitivity: TMB is sensitive to light, and prolonged exposure can lead to background signal. Therefore, it is crucial to store the substrate in the dark and perform the incubation step in a light-protected environment.
-
Contamination: TMB is susceptible to contamination by oxidizing agents, which can cause the substrate to turn blue prematurely. Care should be taken to avoid any contact with contaminants.
-
Optimization: While a general protocol is provided, it is essential to optimize incubation times and reagent concentrations for each specific ELISA to achieve the best results.
Conclusion
TMB is a robust and sensitive chromogenic substrate that is integral to many ELISA applications. A thorough understanding of its underlying chemical principles, coupled with adherence to proper experimental protocols, is crucial for generating accurate and reproducible data in research and diagnostic settings. By carefully controlling reaction conditions and understanding the quantitative aspects of the TMB-HRP reaction, researchers can maximize the performance of their ELISA assays.
References
An In-depth Technical Guide to the Safety and Handling of TMB Monosulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and other peroxidase-based detection systems. This document details its chemical properties, safety protocols, handling procedures, and application in common experimental workflows.
Chemical and Physical Properties
TMB monosulfate is the salt form of TMB, offering improved solubility and stability in aqueous solutions compared to its free base counterpart. Its properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 3,3',5,5'-Tetramethylbenzidine monosulfate | [1] |
| Synonyms | BM blue monosulfate, Sure Blue this compound | [1][2] |
| CAS Number | 54827-18-8 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₄S | [1] |
| Molecular Weight | 338.42 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 28 mg/mL (82.74 mM) |
Safety and Handling
While TMB is considered a safer alternative to other carcinogenic chromogens like o-phenylenediamine (OPD) and benzidine, proper safety precautions are still necessary.
Hazard Identification
This compound is generally not classified as a hazardous substance, but it is advisable to handle it with care. Direct contact with skin, eyes, and mucous membranes should be avoided. Ingestion and inhalation of the powder should be prevented.
Personal Protective Equipment (PPE)
When handling this compound powder and solutions, the following PPE is recommended:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect clothing and skin.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity and performance of this compound.
| Form | Storage Temperature | Shelf Life | Notes | References |
| Powder | -20°C | 3 years | Keep away from direct sunlight. | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
User-prepared aqueous working solutions are generally less stable and it is recommended to prepare them fresh before use. The stability of these solutions can be influenced by the buffer composition and pH. Citrate-based buffers at a pH between 4.5 and 5.5 are often recommended to balance signal intensity and background noise.
Mechanism of Action: The HRP-TMB Reaction
TMB serves as a chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of TMB, leading to a colored product. This reaction proceeds in two main steps, resulting in two distinct colored species with different absorbance maxima.
Signaling Pathway
The enzymatic reaction can be visualized as a two-step oxidation process.
Performance Characteristics
The choice of reading wavelength depends on whether the reaction is stopped. The yellow diimine product, formed upon acidification, offers enhanced sensitivity.
| Product | Color | Optimal Absorbance Wavelength | References |
| Cation Radical | Blue | 370 nm or 620-655 nm | |
| Diimine (after acid stop) | Yellow | 450 nm |
While specific limit of detection (LOD) and signal-to-noise (S/N) ratios are highly dependent on the specific assay conditions (e.g., antibody concentrations, incubation times), TMB is generally recognized for its high sensitivity. Commercial TMB substrate kits report detection limits in the range of 20-80 pg/mL. A good signal-to-noise ratio in an ELISA is generally considered to be at least 5, with a ratio of 10 being excellent.
Experimental Protocols
Below are detailed methodologies for the preparation of this compound solutions and their application in a typical ELISA workflow.
Preparation of this compound Solutions from Powder
This protocol outlines the preparation of a stock solution and a working solution.
References
Methodological & Application
Application Notes and Protocols for TMB Monosulfate in HRP Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3’,5,5’-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), widely employed in various immunodetection assays such as Enzyme-Linked Immunosorbent Assay (ELISA), immunohistochemistry (IHC), and Western Blotting.[1][2] The monosulfate salt of TMB offers advantages in terms of solubility and stability compared to the free base form.[3] In the presence of HRP and a peroxide, TMB is oxidized to produce a soluble blue product with a maximum absorbance at approximately 650 nm. The reaction can be stopped with an acid, such as sulfuric acid, which converts the blue product to a yellow diimine with a maximum absorbance at 450 nm, allowing for endpoint measurements and increased sensitivity.[4][5] This document provides detailed application notes and protocols for the effective use of TMB monosulfate in HRP-based detection systems.
Chemical Properties and Advantages
This compound is a non-toxic and non-mutagenic colorless dye, making it a safer alternative to other chromogenic substrates like o-phenylenediamine (OPD). Its favorable safety profile, high sensitivity, and stability have contributed to its widespread adoption in both research and diagnostic applications.
Key Advantages of this compound:
-
High Sensitivity: TMB is recognized as one of the most sensitive chromogenic substrates for HRP, enabling the detection of low abundance targets.
-
Safety: It is considered non-carcinogenic, providing a safer working environment compared to traditional benzidine-based substrates.
-
Good Solubility: The monosulfate form of TMB exhibits good solubility in aqueous buffers, facilitating easier preparation of substrate solutions.
-
Clear Readouts: The distinct blue and yellow colored reaction products provide clear and easily quantifiable results.
Data Presentation
Comparison of HRP Chromogenic Substrates
| Substrate | Enzyme | Reaction Product | Wavelength (nm) | Sensitivity | Safety Profile |
| TMB | HRP | Soluble blue, yellow after stop | 650 (blue), 450 (yellow) | High | Non-carcinogenic |
| OPD | HRP | Soluble orange | 492 | Moderate | Potentially mutagenic |
| ABTS | HRP | Soluble green | 405-410 | Low | Non-carcinogenic |
This table provides a general comparison. Specific performance may vary depending on the assay conditions and commercial formulation.
This compound Solution Stability
| Storage Condition | Powder | In Solvent (-80°C) | In Solvent (-20°C) |
| Shelf Life | 3 years | 1 year | 1 month |
Note: Stability of working solutions is generally lower. It is recommended to prepare fresh working solutions or follow the manufacturer's instructions for commercially available kits.
Signaling Pathway and Experimental Workflows
HRP-TMB Reaction Mechanism
The enzymatic reaction involves the HRP-catalyzed oxidation of TMB in the presence of hydrogen peroxide (H₂O₂). This process generates a blue charge-transfer complex, which is further oxidized to a yellow diimine upon the addition of a stopping acid.
Caption: HRP-catalyzed oxidation of TMB.
General ELISA Workflow
The following diagram illustrates a typical workflow for a sandwich ELISA using this compound for detection.
Caption: General Sandwich ELISA Workflow.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 1: this compound for ELISA
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
ELISA plate with completed antigen-antibody incubations and HRP-conjugate binding
Procedure:
-
Prepare TMB Working Solution:
-
Immediately before use, dilute the this compound stock solution in the substrate buffer to a final concentration of 0.1 mg/mL.
-
Add H₂O₂ to the diluted TMB solution to a final concentration of approximately 0.01-0.03%. A common method is to add 1 µL of 30% H₂O₂ per 10 mL of TMB working solution.
-
Mix gently by inversion. Protect the working solution from light.
-
-
Substrate Incubation:
-
Add 100 µL of the freshly prepared TMB working solution to each well of the ELISA plate.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. Monitor the color development.
-
-
Stop Reaction:
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Read Absorbance:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Protocol 2: this compound for Immunohistochemistry (IHC)
Materials:
-
This compound
-
Ethanol (100%)
-
Acetate buffer (0.01 M, pH 3.3)
-
Hydrogen peroxide (H₂O₂), 0.3% solution
-
Tissue sections processed for IHC with HRP-conjugated secondary antibody incubation
-
Aqueous mounting medium
Procedure:
-
Prepare TMB Stock Solution (0.1%):
-
Dissolve 10 mg of this compound in 10 mL of 100% ethanol. Warming to 37-40°C may aid dissolution. Store at 4°C.
-
-
Prepare TMB Working Solution:
-
Immediately before use, add 5 drops of the 0.1% TMB stock solution to 5 mL of 0.01 M acetate buffer.
-
Add 2 drops of 0.3% H₂O₂ solution.
-
Mix well.
-
-
Chromogenic Detection:
-
Cover the tissue sections with the TMB working solution.
-
Incubate at room temperature for 5-15 minutes, or until the desired blue-green precipitate intensity is achieved. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides thoroughly with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear counterstain if desired.
-
Mount the coverslip using an aqueous mounting medium.
-
Protocol 3: this compound for Western Blotting
Materials:
-
Commercially available TMB solution for Western Blotting (recommended, as formulations are optimized for precipitation on membranes)
-
Membrane with transferred proteins, incubated with primary and HRP-conjugated secondary antibodies
-
Distilled water
Procedure:
-
Membrane Preparation:
-
Following incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly with a suitable wash buffer (e.g., TBS-T or PBS-T).
-
-
Substrate Incubation:
-
Place the membrane in a clean container.
-
Add a sufficient volume of the TMB blotting substrate solution to completely cover the membrane.
-
Incubate at room temperature with gentle agitation until the desired band intensity is reached (typically 5-15 minutes).
-
-
Stop Reaction:
-
Stop the reaction by removing the substrate solution and washing the membrane extensively with distilled water.
-
-
Imaging:
-
The developed membrane can be imaged using a standard gel documentation system or by scanning.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background | - Insufficient washing- HRP conjugate concentration too high- Substrate contaminated | - Increase the number and duration of wash steps- Optimize HRP conjugate dilution- Use fresh, high-quality reagents |
| No or Weak Signal | - Inactive HRP conjugate- Insufficient incubation time- Incorrect substrate preparation | - Use a new vial of HRP conjugate- Increase substrate incubation time- Prepare fresh TMB working solution |
| Precipitate in Wells (ELISA) | - HRP concentration is too high | - Further dilute the HRP conjugate or sample |
| Substrate turns blue before use | - Contamination with metal ions or peroxidase- Exposure to light | - Use clean labware- Protect substrate from light |
Conclusion
This compound is a reliable and highly sensitive substrate for HRP-based detection in a variety of immunoassays. Its safety profile and ease of use make it an excellent choice for researchers and professionals in drug development. By following the detailed protocols and considering the data presented in these application notes, users can achieve robust and reproducible results in their HRP-detection experiments.
References
- 1. bmrservice.com [bmrservice.com]
- 2. A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. antibodiesinc.com [antibodiesinc.com]
TMB Monosulfate Substrate for Immunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), a commonly used enzyme conjugate in enzyme-linked immunosorbent assays (ELISA).[1][2] In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product that can be measured spectrophotometrically.[3][4] The reaction can be stopped with an acid, which changes the color to yellow, allowing for more stable and sensitive endpoint measurements.[3] This document provides detailed protocols for the preparation and use of TMB monosulfate substrate in immunoassays.
Principle of the Reaction
The enzymatic reaction involves the HRP-catalyzed oxidation of TMB by hydrogen peroxide (H₂O₂). This process occurs in two main steps. Initially, HRP reacts with H₂O₂ to form a high-oxidation state intermediate. This intermediate then oxidizes a molecule of TMB to a blue-colored cation radical. Subsequently, a second TMB molecule is oxidized, regenerating the native HRP enzyme. The addition of a stop solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), terminates the enzymatic reaction and converts the blue product into a stable yellow diimine product, which has a higher molar absorptivity.
Experimental Protocols
Preparation of TMB Substrate Working Solution
This protocol describes the preparation of a TMB substrate working solution from individual components.
Materials:
-
TMB (3,3',5,5'-Tetramethylbenzidine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-citrate buffer (pH 5.2)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Amber storage bottles
-
Glass or plastic containers for mixing
Protocol:
-
Prepare TMB Stock Solution (10 mg/mL):
-
Weigh 10 mg of TMB powder.
-
Dissolve the TMB in 10 mL of DMSO.
-
Store this stock solution in an amber bottle at 4°C, protected from light.
-
-
Prepare Phosphate-Citrate Buffer (pH 5.2):
-
Prepare a 0.1 M citric acid solution and a 0.2 M disodium hydrogen phosphate solution.
-
Mix the two solutions in appropriate volumes to achieve a pH of 5.2.
-
-
Prepare TMB Substrate Working Solution (Freshly Prepared):
-
Immediately before use, dilute 1 mL of the TMB-DMSO stock solution with 9 mL of phosphate-citrate buffer (pH 5.2).
-
Add 2 µL of 30% hydrogen peroxide to the diluted TMB solution.
-
Mix gently and protect from light. This working solution should be used immediately.
-
Standard ELISA Protocol using TMB Substrate
This protocol outlines the use of the prepared TMB substrate in a standard indirect ELISA.
Materials:
-
Coated and blocked 96-well microplate
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBST)
-
TMB Substrate Working Solution (prepared as above)
-
Stop Solution (e.g., 1N HCl or 1M H₂SO₄)
-
Microplate reader
Protocol:
-
Antibody Incubation:
-
Add the primary antibody to the wells and incubate according to the assay-specific protocol.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate thoroughly to remove any unbound conjugate.
-
-
Substrate Incubation:
-
Add 100 µL of the freshly prepared TMB Substrate Working Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed. The solution will turn blue.
-
-
Stopping the Reaction:
-
Add 50-100 µL of Stop Solution to each well. The volume of stop solution should be equal to the volume of substrate added.
-
The color in the wells will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 540 nm or 570 nm can be used to subtract background noise.
-
Data Presentation
Table 1: Key Parameters for TMB Substrate in ELISA
| Parameter | Value/Range | Notes |
| TMB Stock Concentration | 10 mg/mL in DMSO | Stable when stored properly. |
| Working Solution Buffer | Phosphate-citrate buffer | Optimal pH is around 5.0-5.2. |
| H₂O₂ Final Concentration | ~0.006% (from 30% stock) | The optimal concentration can depend on the reaction time. |
| Incubation Time | 15-30 minutes | Varies depending on the desired color intensity. |
| Stop Solution | 1N HCl or 1M H₂SO₄ | Changes color to yellow and stabilizes the signal. |
| Blue Product Absorbance | 370 nm or 620-650 nm | For kinetic readings before stopping the reaction. |
| Yellow Product Absorbance | 450 nm | For endpoint readings after stopping the reaction. |
| Storage of TMB Solutions | 4°C, protected from light | TMB is light-sensitive. |
Visualizations
Signaling Pathway
Caption: Enzymatic oxidation of TMB by HRP and subsequent color change.
Experimental Workflow
Caption: Workflow for using TMB substrate in a standard ELISA protocol.
References
Application Notes and Protocols for TMB Monosulfate in Immunohistochemistry
For researchers, scientists, and drug development professionals, the selection of a chromogenic substrate is a critical step in achieving reliable and clear results in immunohistochemistry (IHC). 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate is a widely used chromogen that, when catalyzed by horseradish peroxidase (HRP), produces a distinct blue-green precipitate. This unique color provides excellent contrast with commonly used counterstains and is particularly advantageous in tissues with endogenous melanin.
These application notes provide a comprehensive guide to the use of TMB monosulfate in IHC, including detailed protocols, a comparison with the more common substrate 3,3'-Diaminobenzidine (DAB), and a visualization of a key signaling pathway that can be investigated using this technique.
Comparative Analysis of TMB and DAB Chromogens
The choice between TMB and DAB depends on the specific requirements of the experiment, including the target antigen, tissue type, and desired contrast. While both are HRP substrates, they offer different advantages and disadvantages.
| Feature | TMB (3,3’,5,5’-Tetramethylbenzidine) | DAB (3,3'-Diaminobenzidine) |
| Precipitate Color | Blue-green | Brown |
| Contrast with Hematoxylin | Excellent, providing clear nuclear distinction.[1][2][3] | Good, but can sometimes obscure nuclear detail. |
| Use in Pigmented Tissues | Advantageous as it is easily distinguished from melanin.[1][2] | Can be difficult to distinguish from melanin, may require bleaching steps. |
| Sensitivity | High sensitivity. | High sensitivity, can be enhanced with metal solutions. |
| Stain Stability | Less stable over the long term; digital archiving is recommended. | Highly stable, suitable for long-term archival. |
| Safety Profile | Considered non-carcinogenic. | Potentially carcinogenic. |
| Mounting Medium | Requires an aqueous mounting medium. | Compatible with organic mounting media. |
| Double Staining | Can be used in combination with DAB for multi-color IHC. | Can be used in combination with other chromogens. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in IHC staining. It is important to note that optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific applications.
Preparation of this compound Working Solution
Many commercial kits provide ready-to-use TMB solutions. However, if preparing from stock solutions, the following protocol can be used.
Stock Solutions:
-
0.1% TMB Stock (20x): Dissolve 10 mg of this compound in 10 mL of absolute ethanol. Gentle warming (37-40°C) may be required for complete dissolution. Store at 4°C.
-
0.3% Hydrogen Peroxide (H₂O₂) Stock (50x): Add 100 µL of 30% H₂O₂ to 10 mL of distilled water. Store at 4°C.
-
0.01 M Acetate Buffer (pH 3.3): Prepare a 0.01 M acetate buffer and adjust the pH to 3.3 using concentrated HCl. Store at 4°C.
Working Solution Preparation (for 5 mL):
-
To 5 mL of 0.01 M acetate buffer, add 5 drops of the 0.1% TMB stock solution.
-
Add 2 drops of the 0.3% H₂O₂ stock solution.
-
Mix well immediately before use.
Immunohistochemistry Staining Protocol
This protocol outlines the key steps for IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking serum (e.g., normal serum from the species in which the secondary antibody was raised) for 20-30 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate sections with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogenic Detection with TMB:
-
Prepare the TMB working solution as described above.
-
Incubate sections with the TMB substrate solution for 5-15 minutes, or until the desired color intensity is achieved. Monitor development under a microscope.
-
Stop the reaction by washing thoroughly with distilled water.
-
-
Counterstaining:
-
Counterstain with a suitable nuclear counterstain such as Nuclear Fast Red or Hematoxylin. Be cautious with Hematoxylin to avoid obscuring the TMB signal.
-
-
Dehydration and Mounting:
-
If a non-aqueous mounting medium is to be used, dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip using an appropriate mounting medium. For TMB, an aqueous mounting medium is recommended to preserve the precipitate.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an IHC experiment using this compound.
Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its components are frequently studied using IHC in cancer research.
References
Application Notes and Protocols for Kinetic ELISA Assay Using TMB Monosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. The kinetic ELISA, a variation of the standard endpoint assay, offers the advantage of measuring the rate of the enzymatic reaction in real-time. This approach provides a wider dynamic range and can reduce the impact of incubation time variability.
This document provides detailed application notes and protocols for performing a kinetic ELISA assay utilizing 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate as the chromogenic substrate for Horseradish Peroxidase (HRP). In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product that can be measured spectrophotometrically.[1][2][3][4] The rate of color development is directly proportional to the amount of HRP-conjugated antibody, which in turn corresponds to the concentration of the analyte of interest.
Principle of the Assay
In a typical sandwich ELISA format, a capture antibody specific to the target analyte is immobilized on a microplate. The sample containing the analyte is then added, followed by a detection antibody that is also specific to the analyte and is conjugated to an enzyme, commonly HRP. The addition of the TMB substrate solution initiates a colorimetric reaction catalyzed by HRP.[2] The rate of increase in absorbance is monitored over time, providing a kinetic measurement of the analyte concentration.
Materials and Reagents
-
High-binding 96-well microplates
-
Analyte-specific capture and detection antibodies (HRP-conjugated)
-
Recombinant antigen standard
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% BSA in PBS-T)
-
TMB Monosulfate Substrate Solution (ready-to-use or prepared from components)
-
Stop Solution (e.g., 2 M Sulfuric Acid - for endpoint comparison)
-
Microplate reader capable of kinetic measurements (e.g., reading at 650 nm)
-
Precision pipettes and multichannel pipettes
-
Deionized water
Experimental Protocols
Microplate Coating
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the plate three times with 200 µL of Wash Buffer per well.
-
After the final wash, gently tap the plate on a paper towel to remove any residual buffer.
Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Standard and Sample Incubation
-
Prepare a serial dilution of the recombinant antigen standard in Blocking Buffer to generate a standard curve.
-
Prepare dilutions of the experimental samples in Blocking Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Detection Antibody Incubation
-
Dilute the HRP-conjugated detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well to remove any unbound antibody-enzyme conjugate.
Kinetic Measurement
-
Equilibrate the this compound Substrate Solution to room temperature before use.
-
Set up the microplate reader to perform a kinetic read at 650 nm. Set the reading interval (e.g., every 30 seconds) and the total reading time (e.g., 15-30 minutes).
-
Add 100 µL of the this compound Substrate Solution to each well.
-
Immediately place the plate in the microplate reader and start the kinetic measurement.
Data Presentation
The rate of the reaction (Vmax), expressed as the change in absorbance per unit of time (mOD/min), is calculated for each well. A standard curve is generated by plotting the Vmax values of the standards against their known concentrations. The concentration of the analyte in the samples can then be determined by interpolating their Vmax values from the standard curve.
Table 1: Example Kinetic ELISA Data
| Analyte Concentration (pg/mL) | Mean Vmax (mOD/min) | Standard Deviation | Coefficient of Variation (%) |
| 1000 | 250.5 | 15.2 | 6.1 |
| 500 | 180.2 | 9.8 | 5.4 |
| 250 | 110.7 | 6.1 | 5.5 |
| 125 | 60.1 | 3.5 | 5.8 |
| 62.5 | 32.8 | 2.1 | 6.4 |
| 31.25 | 18.5 | 1.2 | 6.5 |
| 0 (Blank) | 5.3 | 0.5 | 9.4 |
Visualizations
Signaling Pathway and Enzymatic Reaction
The following diagram illustrates the enzymatic reaction of HRP with this compound.
Caption: HRP catalyzes the oxidation of TMB in the presence of H₂O₂.
Experimental Workflow
The diagram below outlines the major steps of the kinetic ELISA protocol.
Caption: Workflow of the kinetic ELISA from plate coating to data analysis.
Logical Relationship of Assay Components
This diagram shows the binding interactions in a sandwich ELISA leading to signal generation.
Caption: Component interactions in a sandwich ELISA format.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Blocking incomplete- Antibody concentration too high | - Increase number of wash steps- Increase blocking time or try a different blocking agent- Optimize antibody concentrations |
| No or Weak Signal | - Reagents expired or improperly stored- Incorrect antibody pairing- Insufficient incubation times | - Check reagent expiration dates and storage conditions- Ensure capture and detection antibodies recognize different epitopes- Optimize incubation times |
| High Variability | - Pipetting errors- Temperature gradients across the plate- Inconsistent timing of reagent addition | - Use calibrated pipettes and proper technique- Ensure plate is at a uniform temperature during incubations- Use a multichannel pipette for simultaneous reagent addition |
Conclusion
The kinetic ELISA assay using this compound is a robust and sensitive method for the quantification of a wide range of analytes. By following the detailed protocols and considering the key optimization parameters outlined in these application notes, researchers can achieve reliable and reproducible results. The real-time measurement of the enzymatic reaction provides a significant advantage over endpoint assays, making it a valuable tool in both basic research and drug development.
References
Application Notes and Protocols for Endpoint ELISA with TMB and Sulfuric Acid Stop Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. This application note provides a detailed protocol for an endpoint colorimetric ELISA utilizing the chromogenic substrate 3,3’,5,5’-Tetramethylbenzidine (TMB) and a sulfuric acid-based stop solution. In this assay, the analyte concentration is proportional to the intensity of a colored product, which is measured spectrophotometrically.
The horseradish peroxidase (HRP) enzyme, conjugated to a detection antibody, catalyzes the oxidation of TMB in the presence of hydrogen peroxide. This reaction initially produces a blue-colored product. The addition of a "monosulfate" or, more accurately, a sulfuric acid (H₂SO₄) stop solution, halts the enzymatic reaction and converts the blue chromogen to a stable yellow-colored product. The absorbance of this yellow product is measured at 450 nm. The intensity of the color is directly proportional to the amount of HRP activity, which in turn corresponds to the quantity of the target analyte.[1][2]
Principle of the Assay
The endpoint ELISA with TMB substrate involves a series of specific binding events and an enzyme-catalyzed colorimetric reaction. In a typical sandwich ELISA format, a capture antibody specific to the target analyte is immobilized on the surface of a microplate well. The sample containing the analyte is then added, and the analyte binds to the capture antibody. After a washing step, a detection antibody, also specific to the analyte and conjugated to HRP, is introduced. This antibody binds to a different epitope on the analyte, forming a "sandwich". Following another wash to remove unbound reagents, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product. Finally, the addition of a sulfuric acid stop solution terminates the reaction and changes the color to yellow. The optical density (OD) of the yellow solution is then measured at 450 nm. The concentration of the analyte in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of the analyte.[2][3]
Data Presentation
The following table represents typical data obtained from a sandwich ELISA for the quantification of a target analyte, showing the relationship between analyte concentration and absorbance at 450 nm after stopping the TMB reaction with sulfuric acid.
| Analyte Concentration (pg/mL) | OD 450 nm (Replicate 1) | OD 450 nm (Replicate 2) | Mean OD 450 nm | Corrected Mean OD 450 nm (Mean OD - Blank OD) |
| 0 (Blank) | 0.080 | 0.082 | 0.081 | 0.000 |
| 50 | 0.210 | 0.215 | 0.213 | 0.132 |
| 100 | 0.370 | 0.378 | 0.374 | 0.293 |
| 200 | 0.680 | 0.692 | 0.686 | 0.605 |
| 400 | 1.250 | 1.262 | 1.256 | 1.175 |
| 800 | 2.100 | 2.115 | 2.108 | 2.027 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific assay, reagents, and laboratory conditions.
Experimental Protocols
This section provides a general protocol for a sandwich ELISA. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific applications.
Materials and Reagents
-
96-well microplate coated with capture antibody
-
Target analyte standards of known concentrations
-
Samples to be analyzed
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (0.5 M - 2 M Sulfuric Acid)[4]
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure
-
Preparation of Reagents : Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Bring all reagents to room temperature before use.
-
Addition of Standards and Samples : Add 100 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubation : Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing : Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining liquid.
-
Addition of Detection Antibody : Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation : Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the washing step as described in step 4.
-
Addition of Streptavidin-HRP : Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation : Cover the plate and incubate for 30-60 minutes at room temperature.
-
Washing : Repeat the washing step as described in step 4.
-
Addition of TMB Substrate : Add 100 µL of TMB Substrate Solution to each well.
-
Color Development : Incubate the plate in the dark at room temperature for 15-30 minutes, or until a sufficient color has developed. Monitor the color development to avoid over-saturation.
-
Stopping the Reaction : Add 100 µL of Sulfuric Acid Stop Solution to each well. The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Absorbance Measurement : Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. A reference wavelength of 570 nm or 620 nm can be used to correct for optical imperfections in the plate.
Visualizations
TMB Reaction and Color Change
The following diagram illustrates the chemical transformation of TMB during the ELISA procedure.
Caption: Chemical conversion of TMB substrate in an HRP-based ELISA.
Endpoint ELISA Workflow
The diagram below outlines the sequential steps of a typical endpoint sandwich ELISA.
Caption: Standard workflow for an endpoint sandwich ELISA.
References
TMB Monosulfate for Diagnostic Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), widely employed in various diagnostic assays, most notably Enzyme-Linked Immunosorbent Assays (ELISA). Its ability to produce a distinct color change upon oxidation by the HRP-hydrogen peroxide system allows for the accurate quantification of analytes. This document provides detailed application notes and protocols for the effective use of TMB monosulfate in diagnostic assay development.
This compound offers several advantages over other chromogenic substrates, including high sensitivity, low background noise, and excellent stability.[1][2] It is considered a safer alternative to potentially carcinogenic substrates like o-phenylenediamine (OPD).[3] The reaction with HRP initially produces a blue product, which can be read spectrophotometrically. The addition of a stop solution, typically a strong acid, changes the color to yellow, which increases the sensitivity of the assay.[4][5]
Properties of this compound
| Property | Description |
| Chemical Name | 3,3',5,5'-Tetramethylbenzidine monosulfate |
| CAS Number | 54827-18-8 |
| Molecular Formula | C16H22N2O4S |
| Molecular Weight | 338.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Moderately soluble in water, offering good stability once dissolved. |
| Storage | Store at 2-8°C, protected from light. |
Reaction Mechanism in HRP-based Assays
The core of TMB's utility in diagnostic assays lies in its reaction with horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).
In this pathway, HRP catalyzes the oxidation of TMB by hydrogen peroxide. This results in the formation of a blue, soluble charge-transfer complex. The reaction is then terminated by the addition of an acid, such as sulfuric acid, which converts the blue product to a stable yellow diimine product. The intensity of this yellow color is directly proportional to the amount of HRP, and thus the analyte of interest, in the sample.
Comparative Performance of this compound
This compound is often chosen for its superior performance characteristics compared to other HRP substrates.
| Substrate | Absorbance Max (Stopped) | Relative Sensitivity | Safety Profile |
| TMB | 450 nm | High | Non-carcinogenic |
| OPD | 492 nm | High | Mutagenic and carcinogenic |
| ABTS | 405-415 nm | Moderate | Non-carcinogenic |
This table provides a qualitative comparison. Quantitative performance can vary based on assay conditions.
One study suggests that TMB is the most sensitive peroxidase substrate, yielding the highest signal after the addition of a stop solution when compared to OPD and ABTS.
Experimental Protocols
General ELISA Protocol using this compound
This protocol outlines the typical steps for a sandwich ELISA.
References
Application Notes and Protocols: TMB Monosulfate Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate is a sensitive and widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] The enzymatic reaction between HRP and TMB in the presence of hydrogen peroxide yields a soluble blue product.[4][5] The reaction can be stopped with an acid, which changes the color to yellow, allowing for spectrophotometric quantification at 450 nm. This document provides detailed application notes and protocols for the preparation and use of TMB monosulfate working solutions.
Data Presentation
Table 1: this compound Stock and Working Solution Concentrations
| Solution Type | Component | Solvent/Buffer | Typical Concentration | Storage Conditions |
| Stock Solution | This compound Powder | DMSO | 1 mg/mL | -20°C, in aliquots, protected from light |
| Working Solution (from stock) | TMB Stock Solution | 0.05 M Phosphate-Citrate Buffer, pH 5.0 | 0.1 mg/mL (1:10 dilution of stock) | Prepare fresh before use |
| Working Solution (from stock) | 30% Hydrogen Peroxide | Diluted TMB solution | 0.006% (add 2 µL of 30% H₂O₂ per 10 mL of TMB solution) | Prepare fresh before use |
| Ready-to-Use Solution | TMB, Hydrogen Peroxide, Stabilizers | Proprietary Buffer | Varies by manufacturer (e.g., 0.4 g/L TMB) | 2-8°C, protected from light |
Table 2: Typical ELISA Protocol Parameters using TMB Substrate
| Parameter | Description | Typical Value |
| Volume of TMB Working Solution | Volume added to each well of a 96-well plate. | 100 µL |
| Incubation Time | Time for color development at room temperature. | 5 - 30 minutes |
| Stop Solution | Acid used to stop the HRP-TMB reaction. | 2M Sulfuric Acid or 0.16M Sulfuric Acid |
| Volume of Stop Solution | Volume added to each well to stop the reaction. | 100 µL (equal to TMB solution volume) |
| Blue Product Absorbance | Wavelength for reading the kinetic reaction. | 370 nm or 620-650 nm |
| Yellow Product Absorbance | Wavelength for reading the stopped reaction. | 450 nm |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from Powder
This protocol describes the preparation of a TMB working solution from this compound powder.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Citrate Buffer (0.05 M, pH 5.0)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Prepare TMB Stock Solution (1 mg/mL):
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 1 mg/mL. For example, dissolve 10 mg of TMB in 10 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least two years when stored properly.
-
-
Prepare TMB Working Solution:
-
Immediately before use, thaw an aliquot of the TMB stock solution.
-
Dilute the TMB stock solution 1:10 in 0.05 M Phosphate-Citrate Buffer (pH 5.0). For example, add 1 mL of the TMB stock solution to 9 mL of the buffer.
-
Add 2 µL of 30% hydrogen peroxide for every 10 mL of the diluted TMB solution.
-
Mix gently but thoroughly. The working solution is now ready for use.
-
Protocol 2: General ELISA Procedure using TMB Working Solution
This protocol outlines the general steps for using a TMB working solution in an ELISA.
Materials:
-
96-well microplate with bound antigen-antibody-HRP conjugate
-
TMB Working Solution (prepared as in Protocol 1 or a ready-to-use solution)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Final Wash: After the final incubation with the HRP-conjugated antibody, wash the wells of the 96-well plate thoroughly with wash buffer to remove any unbound conjugate. Typically, this involves 3-5 washes.
-
Substrate Addition: Add 100 µL of the TMB working solution to each well.
-
Incubation: Incubate the plate at room temperature for 5-30 minutes, protected from light. Monitor the color development. The desired endpoint is a clear blue color in positive wells with minimal background color in negative wells.
-
Stopping the Reaction: Stop the enzymatic reaction by adding 100 µL of stop solution (e.g., 2M H₂SO₄) to each well. The color in the wells will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Visualizations
Caption: HRP enzymatic reaction with TMB substrate.
References
Revolutionizing High-Throughput Screening: TMB Monosulfate in Automated ELISA Systems
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a cornerstone of modern diagnostics and drug discovery, enabling the sensitive and specific quantification of a wide array of analytes. In the context of high-throughput screening (HTS), the demand for robust, reliable, and automatable reagents is paramount. 3,3’,5,5’-Tetramethylbenzidine (TMB) has emerged as the preferred chromogenic substrate for horseradish peroxidase (HRP), the most commonly used enzyme conjugate in ELISA, due to its high sensitivity and safety profile compared to other substrates like o-phenylenediamine (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1] This document provides detailed application notes and protocols for the use of TMB monosulfate in automated ELISA systems, tailored for researchers, scientists, and drug development professionals. This compound offers excellent solubility and stability in mildly acidic buffers, making it an ideal choice for ready-to-use solutions in automated workflows.[2][3][4]
Chemical Properties and Stability of this compound
This compound is a salt of TMB that readily dissolves in aqueous solutions to provide the TMB molecule for the enzymatic reaction. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₄S | |
| Molecular Weight | 338.42 g/mol | |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for up to 3 years, protected from light | |
| Storage (Solution) | 2-8°C, protected from light; stable for at least 12 months | |
| Solubility | Soluble in DMSO (e.g., 28 mg/mL) and aqueous buffers |
Proper storage and handling of this compound are critical to prevent auto-oxidation and ensure assay reproducibility. Exposure to light and metal ions can cause the substrate to oxidize, leading to a blue discoloration and increased background signal. It is recommended to store TMB solutions in amber, high-density polyethylene (HDPE) bottles.
The HRP-TMB Reaction Pathway
The detection of HRP activity in an ELISA is based on the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂). This reaction proceeds through a two-step process, resulting in a colored product that can be quantified spectrophotometrically.
The enzymatic reaction can be summarized as follows:
-
Oxidation of HRP: HRP reacts with H₂O₂ to form a high-oxidation state intermediate, often referred to as Compound I.
-
Oxidation of TMB: Compound I then oxidizes a molecule of TMB, producing a radical cation (TMB•+) and Compound II. Compound II is subsequently reduced back to the resting state of HRP by oxidizing a second molecule of TMB.
-
Formation of the Blue Product: The TMB radical cations are in equilibrium with a blue-green charge-transfer complex, which is the initial colored product observed in the reaction. This product has a maximum absorbance at approximately 652 nm.
-
Formation of the Yellow Product: Upon addition of a stop solution (typically a strong acid like sulfuric acid), the blue product is further oxidized to a yellow diimine product. This final product has a maximum absorbance at 450 nm and is more stable for endpoint readings.
Automated ELISA Workflow
The integration of this compound into automated ELISA workflows significantly enhances throughput and reproducibility by minimizing manual pipetting errors and ensuring precise timing of incubation steps. A typical automated sandwich ELISA workflow is outlined below.
Experimental Protocols
Preparation of Reagents
TMB Substrate Solution (Ready-to-Use): Many commercial suppliers offer pre-formulated, ready-to-use TMB substrate solutions containing TMB, hydrogen peroxide, and stabilizers in a mildly acidic buffer. These are highly recommended for automated systems to ensure consistency.
TMB Substrate Solution (from components): If preparing from individual components, a typical formulation is as follows:
-
TMB Stock Solution: Dissolve 10 mg of this compound in 10 mL of DMSO. This stock can be stored at -20°C.
-
Working Substrate Buffer: Prepare a phosphate-citrate buffer (pH 5.0).
-
Final Working Solution: Immediately before use, dilute the TMB stock solution in the substrate buffer and add hydrogen peroxide to a final concentration of approximately 0.01-0.02%. A common ratio is 1 part TMB stock to 9 parts buffer, with the addition of H₂O₂.
Stop Solution: A commonly used stop solution is 1 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl). These solutions effectively stop the enzymatic reaction and induce the color change from blue to yellow.
Automated ELISA Protocol (Endpoint Measurement)
This protocol is a general guideline and should be optimized for specific assays.
-
Coating: Dispense 100 µL of capture antibody (diluted in an appropriate coating buffer) into each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
HRP-Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2, ensuring thorough removal of unbound HRP.
-
Substrate Incubation: Dispense 100 µL of ready-to-use TMB substrate solution into each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of 1 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
Kinetic vs. Endpoint Measurements
Automated ELISA readers can perform either kinetic or endpoint measurements. The choice depends on the specific assay requirements.
| Measurement Type | Description | Advantages | Disadvantages |
| Endpoint | The reaction is stopped after a fixed time, and a single absorbance reading is taken. | Simplicity, suitable for high-throughput screening. | The timing of the stop solution addition is critical and can be a source of variability. |
| Kinetic | Absorbance is measured at multiple time points during the color development phase. The rate of color change is proportional to the enzyme concentration. | Can be more sensitive and provides a wider dynamic range. Eliminates the need for a stop solution. | Requires a plate reader with kinetic capabilities and more complex data analysis. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing; Contaminated TMB substrate; Prolonged incubation times. | Increase the number of wash cycles; Use fresh, properly stored TMB; Optimize incubation times. |
| No or Weak Signal | Inactive HRP conjugate; Incorrect antibody concentrations; Insufficient incubation times. | Use a new batch of HRP conjugate; Optimize antibody dilutions; Increase incubation times. |
| High Well-to-Well Variability | Inconsistent pipetting; Edge effects in the microplate. | Use an automated liquid handler for precise dispensing; Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. |
| Precipitate Formation | High concentration of HRP. | Dilute the HRP conjugate or the sample. |
Conclusion
This compound is a highly sensitive and stable substrate for HRP in automated ELISA systems. Its use in ready-to-use formulations simplifies workflows, enhances reproducibility, and is well-suited for high-throughput applications in research and drug development. By following the detailed protocols and understanding the underlying principles of the HRP-TMB reaction, researchers can achieve reliable and accurate results in their immunoassays.
References
Troubleshooting & Optimization
Optimizing TMB Monosulfate Incubation: A Technical Guide
Welcome to the technical support center for optimizing your TMB monosulfate-based assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound substrate?
A typical incubation time for this compound substrate in an ELISA (Enzyme-Linked Immunosorbent Assay) is between 15 to 30 minutes at room temperature.[1] However, the optimal time can vary depending on the specific assay and desired sensitivity. Some protocols may suggest a range of 10-40 minutes.[2] It is recommended to monitor the color development and stop the reaction when the desired color intensity is reached, before the wells with the highest concentration become oversaturated.[1]
Q2: At what wavelength should I read the results?
The reading wavelength depends on whether the reaction has been stopped.
-
Without a stop solution: The blue product can be read at a wavelength between 620 and 650 nm, or at 370 nm.[1][3]
-
With a stop solution (e.g., sulfuric acid): The color changes to yellow, and the absorbance should be read at 450 nm. Reading at 450 nm after stopping the reaction can increase the sensitivity two- to four-fold.
Q3: What are the different forms of TMB and how do they differ?
TMB is available in several forms, primarily as the free base, dihydrochloride, and monosulfate.
-
TMB Free Base: Insoluble in water and requires an organic solvent like DMSO for dissolution.
-
TMB Dihydrochloride: Highly soluble in water, making it convenient for preparing aqueous buffers.
-
This compound: Offers moderate water solubility and enhanced stability once dissolved. It is particularly suitable for applications requiring high sensitivity in acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Contaminated TMB substrate solution. | Use fresh, colorless TMB solution. Ensure glassware and pipette tips are clean. |
| Insufficient washing. | Increase the number of wash steps and the soaking time between washes. | |
| Incubation time is too long. | Decrease the substrate incubation time. Monitor color development and stop the reaction earlier. | |
| Exposure to light. | TMB is light-sensitive. Incubate the plate in the dark. | |
| Weak or No Signal | Reagents added in the wrong order or a step was skipped. | Carefully review and follow the assay protocol. Ensure all reagents, including the TMB substrate, were added. |
| Insufficient incubation time. | Increase the TMB substrate incubation time. | |
| Inactive HRP enzyme. | Ensure the HRP conjugate is stored correctly and has not expired. Avoid using buffers containing sodium azide, as it inhibits HRP activity. | |
| Improperly prepared TMB solution. | If preparing your own TMB solution, ensure the components are mixed correctly and the pH is optimal (typically around 5.0 for the initial reaction). | |
| Inconsistent Results (High CV%) | Pipetting errors. | Ensure pipettes are calibrated. Use fresh pipette tips for each reagent and sample. |
| Inconsistent incubation times across the plate. | Add reagents to all wells as quickly and consistently as possible. | |
| Plate not mixed properly after adding stop solution. | Gently tap the plate to ensure thorough mixing before reading. | |
| Precipitate Forms in Wells | HRP concentration is too high. | This indicates an overly strong enzymatic reaction. Dilute the HRP conjugate or the sample and repeat the assay. |
Experimental Protocols
Standard ELISA Protocol with TMB Substrate
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add your samples and standards to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add the HRP-conjugated secondary antibody or streptavidin-HRP. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
TMB Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature, protected from light, for 15-30 minutes. Monitor the color development.
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 2M sulfuric acid) to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm within 15-30 minutes of adding the stop solution.
Preparation of TMB Substrate and Stop Solution
-
TMB Substrate Solution (Example): Dissolve TMB in an organic solvent like DMSO, then dilute into a phosphate-citrate buffer (pH 5.0). Immediately before use, add a small volume of hydrogen peroxide (e.g., 2 µL of 30% H₂O₂ per 10 mL of solution). Note: Ready-to-use commercial solutions are widely available and recommended for consistency.
-
Stop Solution: A common stop solution is 2M sulfuric acid (H₂SO₄). Handle with appropriate safety precautions.
Visual Guides
Caption: A typical workflow for a sandwich ELISA experiment.
Caption: The enzymatic reaction of TMB catalyzed by HRP.
References
Technical Support Center: Optimizing ELISA with TMB Monosulfate to Reduce Background Noise
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing background noise in immunoassays when using 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate as a chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is TMB monosulfate and how does it work in an ELISA?
A1: TMB (3,3',5,5'-Tetramethylbenzidine) monosulfate is a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in ELISA.[1][2] In the presence of HRP and hydrogen peroxide (H₂O₂), TMB is oxidized, resulting in the formation of a blue-colored product. This reaction can be stopped by adding an acid, such as sulfuric acid, which changes the color to yellow.[3] The intensity of the color is proportional to the amount of HRP present, and therefore, the amount of analyte in the sample. The absorbance of the colored product is measured using a spectrophotometer at specific wavelengths to quantify the results.
Q2: What are the common causes of high background noise when using this compound?
A2: High background noise in an ELISA can obscure the specific signal, leading to inaccurate results. Common causes related to the use of this compound include:
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Substrate Contamination: The TMB solution can become contaminated with metallic ions or other oxidizing agents, leading to non-enzymatic color development.
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Prolonged Incubation: Incubating the TMB substrate for too long can lead to a high background signal.
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Exposure to Light: TMB is light-sensitive, and prolonged exposure can cause it to auto-oxidize, resulting in a colored solution before it is even added to the wells.[4]
-
Improper Storage: Storing the TMB solution at incorrect temperatures or for extended periods can lead to its degradation and increased background.
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Suboptimal Reagent Concentrations: Using excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and, consequently, a higher background signal.
Q3: How can I tell if my this compound solution has gone bad?
A3: A fresh, high-quality this compound solution should be colorless. If your TMB solution has a blue or yellow tint before being added to the ELISA plate, it is an indication of degradation or contamination, and it should not be used.
Q4: What is the optimal wavelength to read the ELISA plate when using this compound?
A4: The optimal wavelength for reading the plate depends on whether a stop solution has been added.
-
Without Stop Solution (Blue Product): Read the absorbance at 650 nm.
-
With Stop Solution (Yellow Product): Read the absorbance at 450 nm.
Troubleshooting Guide: High Background Noise
High background can be a significant issue in ELISA. This guide provides a step-by-step approach to troubleshooting and reducing background noise when using this compound.
Step 1: Evaluate the TMB Substrate and Handling
-
Check for Contamination: Visually inspect your TMB solution. If it is not colorless, discard it and prepare a fresh solution.
-
Protect from Light: Always store this compound powder and prepared solutions in the dark. During incubation steps, cover the microplate with aluminum foil or a plate sealer.
-
Optimize Incubation Time: If you are experiencing high background, try reducing the incubation time with the TMB substrate. A shorter incubation may be sufficient to develop a strong signal without a significant increase in background.
Step 2: Review Your Washing Protocol
-
Increase Wash Steps: Insufficient washing is a common cause of high background. Increase the number of washes (e.g., from 3 to 5) after antibody and conjugate incubation steps.
-
Ensure Thorough Washing: Make sure to completely fill and empty the wells during each wash. Residual unbound antibodies or conjugates can lead to a high background.
-
Use a Mild Detergent: Adding a non-ionic detergent like Tween 20 (0.05%) to your wash buffer can help reduce non-specific binding.
Step 3: Optimize Antibody and Reagent Concentrations
-
Titrate Your Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Check Blocking Buffer: Ensure your blocking buffer is effective. You may need to try different blocking agents (e.g., BSA, non-fat dry milk) or increase the blocking incubation time.
Step 4: General Lab Practices
-
Use High-Quality Reagents: Ensure all your reagents, including the water used for buffers, are of high purity and free from contamination.
-
Avoid Cross-Contamination: Use fresh pipette tips for each reagent and sample to prevent cross-contamination.
Experimental Protocols
Preparation of a Low-Background this compound Working Solution
This protocol is adapted from a study that optimized TMB substrate formulations for enhanced signal in ELISA.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium Citrate Buffer (0.2 M, pH 4.5)
-
Calcium Chloride (CaCl₂)
-
2-hydroxy-β-cyclodextrin
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
High-purity water
Procedure:
-
Prepare TMB Stock Solution: Dissolve this compound in DMSO to a final concentration of 0.8 mmol/L.
-
Prepare Buffer Solution: In the 0.2 M sodium citrate buffer (pH 4.5), add CaCl₂ to a final concentration of 0.37 mmol/L and 2-hydroxy-β-cyclodextrin to a final concentration of 0.4 mmol/L.
-
Prepare Working Solution:
-
To the buffer solution, add the TMB stock solution to achieve a final TMB concentration of 0.8 mmol/L and a final DMSO concentration of 5%.
-
Immediately before use, add H₂O₂ to the solution to a final concentration of 1.3 mmol/L.
-
-
Mix and Use: Gently mix the final working solution and add it to the ELISA plate wells.
Data Presentation
The stability of the TMB substrate solution is crucial for obtaining reproducible results with low background. The following table summarizes data from a stability study of a two-component TMB substrate system, showing the change in background absorbance over time at different storage temperatures.
Table 1: Background Absorbance of a Two-Component TMB Substrate Solution Over Time
| Time After Mixing | Storage Condition | Mean Absorbance at 405 nm | Mean Absorbance at 650 nm |
| 0 min | Room Temperature | 0.005 | 0.004 |
| 30 min | Room Temperature | 0.021 | 0.022 |
| 1 hr | Room Temperature | 0.013 | 0.010 |
| 2 hrs | Room Temperature | 0.007 | 0.006 |
| 4 hrs | Room Temperature | 0.012 | 0.009 |
| 7 hrs | Room Temperature | 0.021 | 0.015 |
| 24 hrs | Room Temperature | 0.068 | 0.029 |
| 0 min | 4°C | 0.005 | 0.004 |
| 30 min | 4°C | 0.005 | 0.005 |
| 1 hr | 4°C | 0.008 | 0.009 |
| 2 hrs | 4°C | 0.017 | 0.011 |
| 4 hrs | 4°C | 0.032 | 0.021 |
| 7 hrs | 4°C | 0.037 | 0.024 |
| 24 hrs | 4°C | 0.052 | 0.034 |
Data adapted from a study on a two-component TMB substrate system.
Visualizations
Enzymatic Reaction of this compound
References
Technical Support Center: TMB Monosulfate Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stopping the TMB (3,3',5,5'-Tetramethylbenzidine) monosulfate reaction, commonly utilized in ELISA and other horseradish peroxidase (HRP)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind stopping the TMB reaction?
The TMB reaction, catalyzed by horseradish peroxidase (HRP), results in the formation of a blue-colored product. To effectively stop this reaction for endpoint analysis, a stop solution, typically a strong acid, is added. This accomplishes two things: it denatures the HRP enzyme, thus halting the color development, and it converts the blue TMB product into a stable, yellow-colored diimine product.[1][2][3] This yellow product can be measured spectrophotometrically at a wavelength of 450 nm.[1][2]
Q2: What are the most common stop solutions for the TMB reaction?
The most commonly used stop solutions are strong acids. Sulfuric acid (H₂SO₄) is a frequent choice, with concentrations ranging from 0.16 M to 2 M. Hydrochloric acid (HCl) at a concentration of 1 N is also utilized. The choice of acid and its concentration can influence the stability of the final color and the sensitivity of the assay.
Q3: How do I choose the right stop solution for my experiment?
The selection of a stop solution can depend on the specific ELISA kit or TMB substrate being used. It is always recommended to first consult the manufacturer's protocol. For custom assays, a lower concentration of a strong acid (e.g., 0.5 M H₂SO₄) is often sufficient to stop the reaction effectively while minimizing potential hazards.
Q4: How long is the yellow color stable after adding the stop solution?
The stability of the yellow diimine product can vary depending on the stop solution used. Generally, the color is stable for at least 60 minutes, allowing for sufficient time to read the plate. Some proprietary stop solutions claim stability for several hours with minimal drift in absorbance values. However, it is best practice to read the plate as soon as possible after stopping the reaction, ideally within 10-30 minutes.
Q5: Can I use something other than a strong acid to stop the reaction?
While strong acids are the most common and effective, other reagents can also halt the TMB reaction. For instance, sodium fluoride (0.1%) or sodium dodecyl sulfate (0.15%) can be used to stop the reaction while preserving the blue color of the initial TMB oxidation product, which is read at a wavelength of 650 nm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background | Contamination of TMB substrate solution. | Use fresh, colorless TMB substrate. Ensure all labware is clean. |
| Insufficient washing. | Increase the number of wash steps and ensure complete removal of residual reagents. | |
| Reaction not stopped completely. | Ensure thorough mixing of the stop solution in each well by gently tapping the plate. | |
| Reading the plate too long after stopping. | Read the plate within the recommended timeframe (ideally 10-30 minutes) after adding the stop solution. | |
| Low Signal | Inefficient stopping of the reaction. | Ensure the correct volume and concentration of the stop solution are used as per the protocol. |
| Premature stopping of the reaction. | Allow the color to develop sufficiently before adding the stop solution. | |
| Degraded TMB substrate. | Use a fresh, properly stored TMB substrate solution. | |
| Color Instability (Drifting Absorbance) | Improper mixing of stop solution. | Gently tap the plate after adding the stop solution to ensure uniform distribution. |
| Suboptimal stop solution. | Consider using a commercially available, stabilized stop solution. | |
| Extended time between stopping and reading. | Minimize the delay between adding the stop solution and reading the absorbance. | |
| Precipitate Formation | High concentration of HRP. | Dilute the HRP conjugate to an optimal concentration. |
| Use of an inappropriate stop solution. | Some proprietary stop solutions are formulated to prevent precipitation. |
Experimental Protocols
General Protocol for Stopping TMB Reaction in a 96-Well Plate ELISA
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Following the final incubation with the HRP-conjugated antibody and subsequent washing steps, add 100 µL of the TMB substrate solution to each well.
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Incubate the plate at room temperature, protected from light, for 15-30 minutes, or until the desired color intensity is achieved.
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To stop the reaction, add an equal volume (100 µL) of the chosen stop solution to each well.
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Gently tap the plate to ensure thorough mixing of the contents in each well. The color should change from blue to yellow.
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Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Comparison of Common TMB Stop Solutions
| Stop Solution | Concentration | Key Characteristics |
| Sulfuric Acid (H₂SO₄) | 0.16 M - 0.5 M | Commonly used, effective at stopping the reaction and producing a stable yellow color. |
| 1 M - 2 M | Higher concentrations provide rapid and complete stopping but require greater safety precautions. | |
| Hydrochloric Acid (HCl) | 1 N | An effective alternative to sulfuric acid. |
| Phosphoric Acid | Not specified | Can also be used to stop the reaction and produce a yellow product. |
| Sodium Fluoride (NaF) | 0.1% | Stops the reaction while preserving the blue color (read at 650 nm). |
| Sodium Dodecyl Sulfate (SDS) | 0.15% | Also stops the reaction and maintains the blue color. |
Visualizations
Caption: TMB reaction pathway and the effect of the stop solution.
Caption: A logical workflow for troubleshooting common TMB reaction issues.
References
TMB Monosulfate Substrate Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TMB (3,3',5,5'-tetramethylbenzidine) monosulfate substrate after mixing. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and supporting data to ensure reliable and reproducible results in your immunoassays.
Frequently Asked Questions (FAQs)
Q1: How long is a two-component TMB substrate working solution stable after mixing?
A freshly prepared TMB working solution (TMB solution mixed with peroxidase substrate/hydrogen peroxide) is recommended to be used immediately. However, studies have shown that it can be stable for at least one day, with best results obtained when stored at 4°C in the dark.[1] After 48 hours, it is advisable to prepare a fresh solution.[1]
Q2: What are the signs of TMB working solution degradation?
The most common sign of degradation is a change in color. The working solution should be colorless or very faint blue.[2] If it turns yellow or a noticeable blue color before being added to the wells, it may be contaminated or has started to degrade.[1][2]
Q3: What can cause the TMB working solution to turn blue prematurely?
Premature color change can be caused by several factors:
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Contamination: Contamination with metallic ions, peroxidase, or other oxidizing agents can catalyze the oxidation of TMB. Using clean labware is crucial.
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Light Exposure: TMB is light-sensitive. The working solution should be prepared and stored protected from light.
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Improper Storage: Storing the mixed substrate at room temperature for extended periods can lead to a gradual increase in background color.
Q4: Can I use a TMB working solution that has already started to turn blue?
It is not recommended. A premature color change indicates a high background, which will interfere with the accuracy of your results. It is best to discard the solution and prepare a fresh one.
Troubleshooting Guide
This guide addresses common problems encountered with TMB substrate stability after mixing.
| Problem | Possible Cause(s) | Recommended Action(s) |
| High Background | - TMB working solution prepared too far in advance or stored improperly. - Contamination of reagents or labware. - Insufficient washing of the plate. | - Prepare the TMB working solution immediately before use. If storage is necessary, keep it at 4°C in the dark for no longer than 24 hours. - Use dedicated and thoroughly cleaned glassware or disposable plasticware. - Ensure all washing steps are performed diligently to remove any unbound conjugate. |
| Weak or No Signal | - Degraded TMB working solution. - Incorrect mixing ratio of TMB and peroxide solutions. - Presence of inhibiting agents (e.g., sodium azide) in buffers. | - Prepare a fresh TMB working solution. - Follow the manufacturer's instructions for the correct mixing ratio. - Ensure all buffers are free of substances that can inhibit the peroxidase reaction. |
| Inconsistent Results | - Inconsistent preparation of TMB working solution between experiments. - Variable incubation times with the substrate. | - Prepare a sufficient volume of TMB working solution for all samples in a single batch. - Ensure a consistent incubation time for the TMB substrate across all wells and plates. |
| Precipitate Formation | - High concentrations of HRP. | - This may indicate that the concentration of the HRP conjugate is too high. Consider optimizing the conjugate dilution. |
Experimental Data: Stability of Mixed T-Component TMB Substrate
The following tables summarize the change in background absorbance of a mixed two-component TMB substrate solution over 24 hours when stored at room temperature (RT) and 4°C. The data demonstrates that storage at 4°C results in a more stable working solution with a lower background signal.
Table 1: Background Absorbance at 405 nm
| Time After Mixing | Storage Condition | Mean A405 |
| 0 min | RT | 0.005 |
| 30 min | RT | 0.021 |
| 1 hr | RT | 0.013 |
| 2 hrs | RT | 0.017 |
| 4 hrs | RT | 0.021 |
| 7 hrs | RT | 0.032 |
| 24 hrs | RT | 0.068 |
| 0 min | 4°C | 0.005 |
| 30 min | 4°C | 0.007 |
| 1 hr | 4°C | 0.008 |
| 2 hrs | 4°C | 0.012 |
| 4 hrs | 4°C | 0.037 |
| 7 hrs | 4°C | 0.025 |
| 24 hrs | 4°C | 0.052 |
Table 2: Background Absorbance at 650 nm
| Time After Mixing | Storage Condition | Mean A650 |
| 0 min | RT | 0.004 |
| 30 min | RT | 0.022 |
| 1 hr | RT | 0.010 |
| 2 hrs | RT | 0.015 |
| 4 hrs | RT | 0.029 |
| 7 hrs | RT | 0.024 |
| 24 hrs | RT | 0.034 |
| 0 min | 4°C | 0.006 |
| 30 min | 4°C | 0.005 |
| 1 hr | 4°C | 0.009 |
| 2 hrs | 4°C | 0.009 |
| 4 hrs | 4°C | 0.011 |
| 7 hrs | 4°C | 0.021 |
| 24 hrs | 4°C | 0.025 |
Experimental Protocols
Protocol for Evaluating Mixed TMB Substrate Stability
This protocol outlines a method to assess the stability of your mixed TMB working solution over time.
Materials:
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Two-component TMB substrate (TMB solution and Peroxidase Solution B)
-
Glass tubes or polypropylene tubes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm and 650 nm
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ELISA plate (for performance testing)
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Coating antigen/antibody, HRP-conjugated secondary antibody, blocking buffer, and wash buffer
Procedure:
Part 1: Background Absorbance Measurement
-
Mix the TMB Solution and Peroxidase Solution B according to the manufacturer's instructions in a clean tube.
-
Divide the mixed solution into two aliquots. Store one at room temperature and the other at 4°C, both protected from light.
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At various time points (e.g., 0, 30 min, 1 hr, 2 hrs, 4 hrs, 7 hrs, 24 hrs), measure the absorbance of each aliquot at 405 nm and 650 nm using a spectrophotometer. Use the unmixed TMB solution as a blank.
Part 2: ELISA Performance Test
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Coat an ELISA plate with the appropriate antigen or antibody and incubate as required.
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Block the plate to prevent non-specific binding.
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Add the HRP-conjugated antibody and incubate.
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Wash the plate thoroughly.
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At different time points after mixing the TMB substrate (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs), add 100 µL of the stored working solutions (from both RT and 4°C) to the wells in duplicate. Include a freshly mixed TMB solution as a control.
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Incubate for a standard time (e.g., 10-15 minutes) at room temperature, protected from light.
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Stop the reaction by adding 100 µL of a stop solution (e.g., 1M H₃PO₄).
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Read the absorbance at 450 nm using a microplate reader.
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Compare the optical density (O.D.) values obtained from the stored solutions to the freshly prepared control.
Visualizations
TMB Reaction Pathway
Caption: The enzymatic reaction of TMB catalyzed by HRP.
TMB Stability Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common TMB substrate issues.
References
Technical Support Center: TMB Monosulfate Performance and pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on 3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate performance in enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TMB monosulfate substrate solutions?
A1: The optimal pH for the TMB substrate reaction catalyzed by HRP is in the mildly acidic range.[1][2][3][4][5] Generally, a pH between 3.3 and 5.5 is recommended for the initial color development. A common choice is a phosphate-citrate buffer at pH 5.0. Some commercial formulations may have a pH as low as 3.5-3.9 for enhanced sensitivity.
Q2: How does pH affect the color of the TMB reaction product?
A2: The pH of the solution dictates the color of the TMB reaction product. In the initial enzymatic reaction at a mildly acidic pH (e.g., pH 5.0), the oxidized TMB product is a soluble blue charge-transfer complex with a maximum absorbance at 652 nm. When a strong acid (e.g., sulfuric acid or hydrochloric acid) is added as a stop solution, the pH drops significantly (to around pH 1.0), converting the blue product to a yellow diimine product. This yellow product has a maximum absorbance at 450 nm and the color change can increase the assay's sensitivity by 2- to 4-fold.
Q3: Which buffer systems are recommended for TMB substrate solutions?
A3: Citrate-based buffers, such as phosphate-citrate or sodium citrate, are highly recommended. Citrate helps to chelate metal ions that can cause non-specific oxidation of TMB, thereby reducing background signal. Acetate buffers can also be used, but may require the addition of EDTA to prevent non-specific oxidation. Phosphate ions alone can sometimes decrease the signal, so their use should be evaluated for each specific assay.
Q4: Can the pH of my sample or other reagents affect the TMB reaction?
A4: Yes, it is crucial to ensure that the pH of the final reaction mixture is within the optimal range for the HRP-TMB reaction. Carryover of buffers from previous steps with a significantly different pH can alter the final pH and impact enzyme activity and color development. Thorough washing steps are important to minimize this effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Sub-optimal pH of the TMB substrate solution: The pH may be too high or too low for optimal HRP activity. | - Verify the pH of your TMB substrate buffer and adjust to the recommended range (typically pH 4.5-5.5). - Use a freshly prepared and quality-controlled commercial TMB substrate solution. |
| Inactive TMB substrate or H₂O₂: Reagents may have degraded due to improper storage or age. | - Use fresh or properly stored reagents. - Ensure the hydrogen peroxide solution is active. | |
| High Background Staining | Spontaneous oxidation of TMB: This can be caused by exposure to light, metal ion contamination, or an inappropriate buffer system. | - Protect the TMB substrate solution from direct sunlight and UV sources. - Use a citrate-based buffer to chelate metal ions. - Prepare the TMB solution immediately before use. |
| Sub-optimal pH: A very low pH can sometimes lead to increased non-enzymatic oxidation. | - Ensure the pH is within the optimal range; a pH of 5.0 often provides a good balance between low background and high signal intensity. | |
| Unexpected Color Change (e.g., Orange instead of Blue) | Over-oxidation of TMB: This can occur with high concentrations of HRP or hydrogen peroxide. | - Reduce the concentration of the HRP conjugate or the sample. - Optimize the incubation time to avoid over-development. - Ensure the hydrogen peroxide concentration is appropriate. |
| Incorrect pH of the substrate solution: A significant deviation from the optimal acidic pH can alter the reaction product. | - Prepare the TMB buffer carefully and verify the final pH. | |
| Precipitate Formation | High concentration of HRP: Excessive enzyme can lead to the formation of an insoluble product. | - Dilute the HRP conjugate. - Optimize the assay conditions to ensure the reaction remains in the soluble range. |
| Sub-optimal pH: The solubility of TMB and its oxidized products can be pH-dependent. | - Confirm the pH of the substrate solution is appropriate. |
Experimental Protocols
Protocol 1: Preparation of Phosphate-Citrate Buffer (0.05 M, pH 5.0)
This protocol provides a common method for preparing a buffer suitable for TMB substrate solutions.
Materials:
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Dibasic sodium phosphate (Na₂HPO₄)
-
Citric acid (C₆H₈O₇)
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Deionized water
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pH meter
Procedure:
-
Prepare a 0.2 M solution of dibasic sodium phosphate.
-
Prepare a 0.1 M solution of citric acid.
-
In a beaker, combine 25.7 mL of the 0.2 M dibasic sodium phosphate solution with 24.3 mL of the 0.1 M citric acid solution.
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Add 50 mL of deionized water.
-
Mix the solution thoroughly.
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Calibrate a pH meter and measure the pH of the buffer.
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Adjust the pH to 5.0, if necessary, by adding small amounts of the citric acid solution (to lower pH) or the dibasic sodium phosphate solution (to raise pH).
-
Store the buffer at 4°C.
Protocol 2: General Procedure for a TMB-based ELISA
This protocol outlines the key steps where pH is a critical factor.
Materials:
-
Coated and blocked ELISA plate
-
Samples and standards
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HRP-conjugated detection antibody
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Wash buffer (e.g., PBST, pH 7.4)
-
TMB substrate solution (in a mildly acidic buffer, e.g., pH 5.0)
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Stop solution (e.g., 2 M H₂SO₄)
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Microplate reader
Procedure:
-
Washing: After incubation with the HRP conjugate, wash the plate thoroughly with wash buffer to remove unbound enzyme and buffer components from the previous step. This prevents pH shifts in the subsequent substrate reaction.
-
Substrate Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes. The mildly acidic pH of the substrate is critical for the development of the blue color.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The addition of strong acid will lower the pH dramatically, stopping the enzymatic reaction and changing the color from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Visualizations
Caption: pH-dependent color change of TMB in an HRP-catalyzed reaction.
Caption: Key pH transitions in a typical TMB-based ELISA workflow.
Caption: A logical workflow for troubleshooting common TMB performance issues.
References
preventing TMB monosulfate precipitation in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent TMB monosulfate precipitation in their assays.
Troubleshooting Guide: Preventing TMB Precipitate
Precipitation of the 3,3',5,5'-Tetramethylbenzidine (TMB) substrate is a common issue in enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based assays. This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: A black or dark blue precipitate forms in the wells after the addition of the TMB substrate or the stop solution.
Cause: The formation of a precipitate is often due to the over-oxidation of TMB, leading to the production of a poorly soluble diimine product. This can be caused by several factors, including excessive enzyme activity or suboptimal reaction conditions.[1][2][3]
Solutions:
| Potential Cause | Recommended Action | Detailed Explanation |
| Excessive HRP Conjugate Concentration | Titrate the HRP conjugate to the optimal concentration. | High concentrations of HRP lead to a rapid and excessive turnover of the TMB substrate, causing the oxidized product to precipitate.[1][2] Perform a titration experiment to determine the lowest concentration of HRP conjugate that still provides a robust signal. |
| Prolonged Incubation Time | Reduce the TMB substrate incubation time. | The enzymatic reaction is time-dependent. A shorter incubation time can prevent the accumulation of the insoluble product. Monitor the color development and stop the reaction when the desired signal is achieved, before precipitation occurs. |
| Suboptimal Buffer pH | Ensure the TMB substrate buffer has the optimal pH. | The pH of the TMB substrate solution is critical for both enzyme activity and the solubility of the reaction products. A pH range of 4.5-5.5 is generally recommended for citrate buffers. |
| Incorrect Reagent Preparation | Prepare TMB substrate solutions fresh and according to protocol. | TMB is sparingly soluble in aqueous solutions and is sensitive to light. Prepare stock solutions in an appropriate organic solvent like DMSO and dilute into the recommended buffer immediately before use. |
| High Signal Intensity | Dilute the primary antibody or the sample. | If the signal is too high (OD > 2.0), it indicates an over-reaction. Diluting the primary antibody or the sample can reduce the amount of HRP localized to the well, thereby preventing precipitation. |
| Inadequate Stop Solution | Use a commercially available stop solution designed to prevent precipitation or prepare an appropriate acidic stop solution. | Some commercial stop solutions contain additives that help to keep the yellow TMB product in solution. A commonly used stop solution is 0.5-2M sulfuric acid. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the TMB precipitate?
The blue-green color in a TMB reaction is a soluble charge-transfer complex of the one-electron oxidation product. Further oxidation leads to a two-electron oxidation product, a diimine, which is yellow. High concentrations of the oxidized TMB product can lead to the formation of an insoluble, dark precipitate.
Q2: At what stage of the assay does precipitation most commonly occur?
Precipitation can occur during the incubation with the TMB substrate, especially in wells with very high signal. It can also appear or become more pronounced after the addition of the stop solution.
Q3: Can I dissolve the precipitate once it has formed?
Generally, it is difficult to dissolve the precipitate without affecting the assay results. The best approach is to prevent its formation in the first place.
Q4: How does the buffer composition affect TMB stability and solubility?
Citrate-based buffers are commonly recommended as they can chelate metal ions that might catalyze the non-enzymatic oxidation of TMB. The pH of the buffer is also crucial, with an acidic pH generally favoring the HRP-catalyzed reaction while maintaining the solubility of the reactants and products.
Q5: Are there alternatives to TMB that are less prone to precipitation?
While TMB is one of the most sensitive chromogenic substrates for HRP, other substrates are available. However, they may offer lower sensitivity. Optimizing the assay with TMB is often the preferred approach.
Experimental Protocols
Protocol for Preparing a Stable TMB Substrate Solution
This protocol describes the preparation of a two-component TMB substrate solution.
Materials:
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Citrate
-
Citric Acid
-
Hydrogen Peroxide (30% solution)
-
Deionized water
Stock Solutions:
-
TMB Stock Solution (10 mg/mL): Dissolve 100 mg of TMB in 10 mL of DMSO. Store in a light-protected container at -20°C.
-
Citrate Buffer (0.1 M, pH 4.5):
-
Solution A: 0.1 M Citric acid monohydrate (21.01 g/L)
-
Solution B: 0.1 M Trisodium citrate dihydrate (29.41 g/L)
-
Mix approximately 20.5 mL of Solution A with 29.5 mL of Solution B and adjust the pH to 4.5.
-
Working Solution (prepare fresh):
-
For 10 mL of working solution, add 100 µL of the TMB Stock Solution to 9.9 mL of Citrate Buffer.
-
Immediately before use, add 1 µL of 30% Hydrogen Peroxide. Mix gently.
Protocol for Optimizing HRP Conjugate Concentration
This checkerboard titration protocol helps determine the optimal dilution of the HRP-conjugated secondary antibody to minimize precipitation while maintaining a good signal-to-noise ratio.
Procedure:
-
Coat a 96-well plate with your antigen at a saturating concentration and block non-specific binding sites.
-
Prepare serial dilutions of your primary antibody down the rows of the plate. Include a negative control row with no primary antibody.
-
Prepare serial dilutions of your HRP-conjugated secondary antibody across the columns of the plate.
-
Add the primary antibody dilutions to the corresponding rows and incubate.
-
Wash the plate.
-
Add the HRP conjugate dilutions to the corresponding columns and incubate.
-
Wash the plate.
-
Add the TMB substrate solution and incubate for a set time (e.g., 15 minutes).
-
Stop the reaction and read the absorbance at 450 nm.
-
Analyze the data to identify the combination of primary and secondary antibody dilutions that provides a strong positive signal with low background and no precipitate formation.
Visualizations
TMB Oxidation Pathway
Caption: The enzymatic oxidation of TMB by HRP proceeds through a blue-green intermediate to a yellow product, which can precipitate at high concentrations.
Troubleshooting Workflow for TMB Precipitation
Caption: A logical workflow to identify and resolve the root cause of TMB precipitation in assays.
References
Technical Support Center: TMB Monosulfate Signal Enhancement
Welcome to the Technical Support Center for TMB (3,3',5,5'-Tetramethylbenzidine) Monosulfate applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to TMB monosulfate signal enhancement in immunoassays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as a chromogenic substrate for horseradish peroxidase (HRP).
Problem 1: Weak or No Signal
A weak or absent signal can be frustrating and may indicate issues with one or more components of the assay.[1]
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, particularly the HRP conjugate and TMB substrate, have not expired and have been stored correctly according to the manufacturer's instructions.[1] |
| Omission of a Critical Reagent | Carefully review the experimental protocol to confirm that all reagents were added in the correct sequence.[1] |
| Insufficient Incubation Time or Temperature | Optimize incubation times for antibodies and the TMB substrate. Extending incubation periods, for instance, incubating antibodies overnight at 4°C, can enhance signal intensity.[2] Ensure incubations are performed at the temperature specified in the protocol.[1] |
| Suboptimal Reagent Concentration | Titrate the concentrations of the capture and detection antibodies, as well as the HRP conjugate, to find the optimal balance for your assay. Increasing the HRP conjugate concentration can lead to a stronger signal. |
| Improper Sample Preparation | Verify that the sample pH is within the optimal range for the assay and that there are no interfering substances that could inhibit the enzymatic reaction. |
| Incorrect Wavelength Reading | Confirm that the microplate reader is set to the correct wavelength for the TMB substrate being used (typically 650 nm for the blue product and 450 nm after adding a stop solution). |
| Light Exposure | TMB is light-sensitive. Protect the TMB substrate solution and the plate during incubation from direct light to prevent degradation and ensure maximal performance. |
| Inadequate Washing | Insufficient washing can leave behind unbound reagents that can interfere with the signal. Ensure thorough washing between steps. |
Problem 2: High Background
High background can mask the specific signal, leading to reduced assay sensitivity and inaccurate results.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Use a high-quality blocking buffer and ensure sufficient incubation time to block all non-specific binding sites on the microplate. Consider trying different blocking reagents if high background persists. |
| Contaminated Reagents or Buffers | Prepare fresh buffers for each experiment and use sterile techniques to avoid contamination of reagents, especially the TMB substrate solution. If the TMB solution appears blue before use, it is contaminated and should not be used. |
| High Concentration of Detection Antibody/HRP Conjugate | An excessively high concentration of the detection antibody or HRP conjugate can lead to non-specific binding and high background. Optimize the concentrations through titration. |
| Cross-reactivity of Antibodies | Ensure that the primary and secondary antibodies are specific to the target analyte and do not cross-react with other components in the sample. |
| Extended Incubation Times | While longer incubation can enhance the signal, excessive incubation of the TMB substrate can also increase background noise. Optimize the incubation time to achieve a good signal-to-noise ratio. |
| Presence of Metallic Ions | TMB can prematurely change color in the presence of metallic ions. Ensure that all containers and reagents are free from metal contamination. |
Problem 3: Inconsistent Results (High Variability)
High variability between replicate wells can compromise the precision and reliability of the assay.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and maintain a consistent pipetting technique for all samples and reagents. Ensure to change pipette tips between different samples and standards. |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before use to ensure homogeneity. |
| Uneven Temperature Across the Plate | Avoid stacking plates during incubation to ensure a uniform temperature distribution across all wells. Allow all reagents to reach room temperature before use. |
| Edge Effects | "Edge effects" can occur due to temperature gradients or evaporation from the outer wells. To mitigate this, avoid using the outermost wells of the plate for critical samples or standards. |
| Improper Plate Washing | Ensure consistent and thorough washing of all wells. Automated plate washers can improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for TMB signal generation?
TMB is a chromogenic substrate for horseradish peroxidase (HRP). In the presence of HRP and hydrogen peroxide (H₂O₂), TMB is oxidized, resulting in the formation of a blue-colored product. This reaction can be stopped by adding an acid, such as sulfuric acid, which changes the color to yellow. The intensity of the color is proportional to the amount of HRP present, which in turn corresponds to the amount of analyte in the sample.
Q2: What is the difference between reading the absorbance at 650 nm and 450 nm?
The blue product of the TMB reaction has a maximum absorbance at approximately 650 nm. When a stop solution (e.g., sulfuric acid) is added, the reaction is terminated, and the color changes to yellow, with a maximum absorbance at 450 nm. Reading at 450 nm after stopping the reaction generally provides a more stable and enhanced signal.
Q3: How can I enhance the TMB signal in my assay?
Several strategies can be employed to enhance the TMB signal:
-
Optimize Reagent Concentrations: Titrate your primary and secondary antibodies, as well as the HRP conjugate, to find the optimal concentrations.
-
Increase Incubation Times: Longer incubation periods for antibodies and the TMB substrate can lead to a stronger signal.
-
Use a Stop Solution: Adding an acidic stop solution not only halts the reaction but can also increase the signal intensity.
-
Formulation Optimization: The composition of the TMB substrate solution itself can be optimized. Factors such as buffer pH, the inclusion of organic solvents like DMSO, and the addition of certain salts (e.g., CaCl₂) can enhance signal intensity.
-
Signal Amplification Systems: Consider using biotin-streptavidin-based amplification systems to increase the amount of HRP at the reaction site.
Q4: What are the best practices for handling and storing this compound?
This compound is light-sensitive and should be stored in a dark container at the recommended temperature (typically 2-8°C). Avoid repeated freeze-thaw cycles. When preparing a working solution, only dispense the required amount to avoid contaminating the stock solution. Prepared TMB solutions should be used within a short timeframe and protected from light.
Q5: My TMB solution turned blue before I used it. What should I do?
If your TMB solution is blue before use, it has likely been contaminated or oxidized. Do not use it, as this will result in a high background signal. Prepare a fresh solution from a new, unopened container.
Experimental Protocols & Data
Optimized TMB Formulation
A study on the systematic evaluation of TMB substrate composition proposed the following optimized formulation for enhanced signal intensity.
| Component | Final Concentration |
| Sodium Citrate Buffer (pH 4.5) | 0.2 mol/L |
| DMSO | 5% |
| CaCl₂ | 0.37 mmol/L |
| 2-hydroxy-β-cyclodextrin | 0.4 mmol/L |
| TMB | 0.8 mmol/L |
| H₂O₂ | 1.3 mmol/L |
Table 1: Example of an Optimized TMB Formulation.
General ELISA Protocol with TMB Substrate
This protocol provides a general workflow for a sandwich ELISA using a TMB substrate.
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Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBST).
-
Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
HRP Conjugate Incubation: Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly (e.g., 5 times).
-
TMB Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50-100 µL of a stop solution (e.g., 2M H₂SO₄) to each well.
-
Read Absorbance: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
Visual Guides
References
Technical Support Center: TMB Monosulfate in ELISAs
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TMB (3,3',5,5'-Tetramethylbenzidine) monosulfate substrates in ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in my ELISA assay when using TMB monosulfate?
High background can originate from several sources, including insufficient washing, non-specific binding of antibodies, or contamination of reagents. Over-incubation with the substrate or exposure to light can also lead to elevated background readings.
Q2: Why am I seeing no or very weak color development?
A lack of signal can indicate a problem with one or more components of the assay. Common causes include the omission of a critical reagent (like the HRP-conjugate or the substrate itself), use of an incorrect antibody concentration, or a problem with the antigen/analyte. Additionally, the TMB substrate may have been inactivated by contamination or improper storage.
Q3: What causes a precipitate to form in the wells after adding the TMB substrate?
Precipitate formation is often a sign that the HRP enzyme concentration is too high, leading to a rapid and excessive reaction that causes the oxidized TMB product to become insoluble.
Q4: My results are inconsistent across the plate (high coefficient of variation - CV%). What are the likely causes?
Inconsistent results can stem from several procedural errors. These include improper mixing of reagents, temperature variations across the plate, inconsistent washing steps, or "edge effects" where the outer wells behave differently from the inner wells. Pipetting errors are also a frequent cause of high CV%.
Troubleshooting Guides
Issue 1: High Background
If you are experiencing high background noise, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high background in ELISA.
Troubleshooting Steps:
-
Washing: Ensure that washing steps are performed thoroughly to remove all unbound reagents. Increase the number of washes or the volume of wash buffer if necessary.
-
Blocking: Verify that the blocking buffer is appropriate for your assay and that the incubation time was sufficient to block all non-specific binding sites.
-
HRP-Conjugate Concentration: A common cause of high background is an excessively high concentration of the HRP-conjugate. Perform a titration experiment to determine the optimal concentration.
-
Substrate Incubation: Reduce the incubation time with the TMB substrate. The reaction should be stopped when the positive controls are sufficiently developed but before the negative controls show significant color.
-
Reagent Contamination: Ensure that all buffers and reagents are free from contaminants. Use fresh, high-quality water.
Issue 2: Weak or No Signal
If your assay is producing a signal that is too low or absent, use the following guide.
Caption: Troubleshooting workflow for weak or no ELISA signal.
Troubleshooting Steps:
-
Reagent Omission: Carefully review your protocol to ensure that no reagents were accidentally omitted from the wells.
-
Reagent Concentrations: Double-check all calculations for antibody and standard dilutions. An error in dilution is a frequent cause of weak signals.
-
Substrate Activity: To check if your TMB substrate is active, add a small amount of HRP-conjugate directly to a tube containing the substrate. A blue color should develop rapidly.
-
Enzyme Inactivation: The HRP enzyme can be inactivated by certain contaminants like sodium azide. Ensure none of your buffers contain interfering substances.
-
Improper Storage: Verify that all kit components, especially the HRP-conjugate and TMB substrate, have been stored at the recommended temperatures and have not expired.
Experimental Protocols
Protocol 1: HRP-Conjugate Activity Test
This protocol helps determine if your HRP-conjugate and TMB substrate are active.
-
Preparation:
-
Label two 1.5 mL microcentrifuge tubes: "Test" and "Control".
-
Pipette 500 µL of this compound Substrate into each tube.
-
-
Procedure:
-
To the "Test" tube, add 10 µL of your working dilution of HRP-conjugate.
-
To the "Control" tube, add 10 µL of dilution buffer (the same buffer used to dilute the conjugate).
-
Gently mix the contents of both tubes.
-
-
Observation:
-
The "Test" tube should develop a deep blue color within 1-2 minutes.
-
The "Control" tube should remain colorless.
-
-
Interpretation:
-
Blue color in "Test" tube: Both HRP-conjugate and TMB substrate are active.
-
No color in "Test" tube: Either the HRP-conjugate is inactive or the TMB substrate is compromised.
-
Protocol 2: Optimizing HRP-Conjugate Concentration (Checkerboard Titration)
This experiment is crucial for minimizing background while maximizing signal.
-
Plate Coating: Coat a 96-well plate with your target antigen at a high and a low concentration in alternating rows. Also, leave some rows uncoated for a background control.
-
Blocking: Block the entire plate as per your standard protocol.
-
Conjugate Dilution: Prepare a series of dilutions of your HRP-conjugate (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.).
-
Incubation: Add each dilution to different columns of the plate. This creates a matrix of antigen concentrations vs. conjugate concentrations. Incubate according to your protocol.
-
Development: Wash the plate and add the this compound substrate. Incubate for a set amount of time (e.g., 15 minutes).
-
Analysis: Stop the reaction and read the absorbance.
-
Selection: Choose the lowest conjugate concentration that provides a strong signal on the high antigen concentration wells but a low signal on the background wells. This is your optimal concentration.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical ELISA using this compound.
| Parameter | Recommended Value | Notes |
| TMB Incubation Time | 5-30 minutes | Should be optimized for each specific assay. |
| Stop Solution | 0.5 M to 2 M H₂SO₄ or HCl | Changes color from blue to yellow. |
| Absorbance Reading (Yellow) | 450 nm | Primary wavelength for stopped reactions. |
| Absorbance Reading (Blue) | 620-650 nm | For kinetic assays read before adding stop solution. |
| Reference Wavelength | 570 nm | Used for background subtraction to correct for plate imperfections. |
Technical Support Center: Optimizing TMB-Based Immunoassays
Welcome to the technical support center for improving the sensitivity of your 3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TMB and why is it a popular substrate for Horseradish Peroxidase (HRP) in ELISAs?
A1: TMB (3,3',5,5'-Tetramethylbenzidine) is a sensitive and widely used chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. When TMB is oxidized by HRP in the presence of hydrogen peroxide (H₂O₂), it produces a blue-colored product that can be measured spectrophotometrically at a wavelength of 650 nm. The reaction can be stopped by adding an acid (e.g., sulfuric acid), which turns the product yellow, and the absorbance can then be read at 450 nm. This stop-step increases the sensitivity of the assay two- to three-fold. TMB is favored for its high sensitivity and safer profile compared to other chromogenic substrates like o-phenylenediamine dihydrochloride (OPD), which is a known mutagen.[1]
Q2: What are the key factors that influence the sensitivity of a TMB-based assay?
A2: Several factors can impact the sensitivity of your TMB-based assay. These include:
-
Antibody concentrations: Both the capture and detection antibody concentrations need to be optimized to ensure a high signal-to-noise ratio.
-
Incubation times and temperatures: Inadequate or excessive incubation times can lead to weak signals or high background.
-
Washing steps: Insufficient washing can result in high background noise, while overly aggressive washing can elute the antigen or antibodies, leading to a weaker signal.
-
TMB substrate formulation: The pH, presence of organic solvents, and other stabilizing agents in the TMB solution can significantly affect its performance.[2][3]
-
Blocking efficiency: Ineffective blocking of non-specific binding sites on the microplate can lead to high background.
Q3: My TMB substrate is turning blue before I add it to the wells. What could be the cause?
A3: Premature color change of the TMB substrate is often due to contamination. TMB can be oxidized by various agents, including metallic ions and residual HRP from contaminated labware.[4] To prevent this, always use fresh, clean reagent reservoirs and pipette tips. Ensure that your TMB solution is stored protected from light at 4°C. If the problem persists, consider airborne contaminants in the lab environment as a potential cause.
Troubleshooting Guides
This section provides solutions to common problems encountered during TMB-based assays.
Issue 1: High Background
| Question | Possible Cause | Solution |
| Why is the background of my ELISA plate uniformly high? | Insufficient washing. | Increase the number of wash steps (from 3 to 4-5) and ensure complete removal of the wash buffer after each step. You can also introduce a 30-second soak step during each wash. |
| Ineffective blocking. | Try a different blocking buffer (e.g., switch from BSA to a non-protein-based blocker). Increase the blocking incubation time or the concentration of the blocking agent. | |
| Antibody concentration is too high. | Titrate your primary and/or secondary antibodies to find the optimal concentration that gives a good signal without increasing the background. | |
| TMB substrate incubation was too long or exposed to light. | Reduce the TMB incubation time. Always incubate the plate in the dark during this step as TMB is light-sensitive. | |
| Contamination of reagents or plate. | Use fresh reagents and sterile, clean labware. Ensure that pipette tips are changed between different reagents to avoid cross-contamination. |
Issue 2: Weak or No Signal
| Question | Possible Cause | Solution |
| Why am I getting a very weak or no signal in my assay? | Antibody concentration is too low. | Increase the concentration of the primary and/or secondary antibodies. Perform a titration to determine the optimal concentrations. |
| Incubation time is too short. | Increase the incubation times for the antibodies and the TMB substrate. | |
| Reagents were not at room temperature. | Ensure all reagents, including samples and buffers, are brought to room temperature before use. | |
| Incompatible capture and detection antibodies. | Ensure that the capture and detection antibodies recognize different epitopes on the target antigen. Using a validated matched antibody pair is recommended. | |
| TMB substrate has lost activity. | Use a fresh bottle of TMB substrate. Confirm the substrate is within its expiration date and has been stored correctly. | |
| Presence of sodium azide in buffers. | Sodium azide is an inhibitor of HRP. Ensure that none of your buffers or sample diluents contain sodium azide. |
Quantitative Data Summary
Optimizing assay parameters is crucial for improving sensitivity. The following tables summarize quantitative data on the effects of different factors on TMB substrate performance.
Table 1: Effect of pH on TMB Substrate Performance
| Buffer System | pH | Relative Signal Intensity (%) |
| Citrate-Phosphate | 4.0 | 85 |
| Citrate | 4.5 | 100 |
| Citrate-Phosphate | 5.0 | 92 |
| Citrate-Phosphate | 5.5 | 75 |
| Data synthesized from a study on TMB substrate composition, indicating that a pH of 4.5 in a citrate buffer provides the optimal signal intensity. |
Table 2: Comparison of Different TMB Substrate Formulations
| TMB Substrate Formulation | Relative Signal Intensity (OD at 450 nm) | Detection Limit |
| Standard TMB | 1.5 | ~60 pg/mL |
| High-Sensitivity TMB | 2.5 | ~20 pg/mL |
| Slow Kinetic Rate TMB | 1.0 (extended dynamic range) | ~20 pg/mL |
| Data compiled from various commercial TMB substrate datasheets. Higher OD values indicate a stronger signal. |
Experimental Protocols
Detailed Protocol for a Sandwich ELISA
This protocol outlines the key steps for performing a sandwich ELISA using a TMB substrate.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Sample/Standard Diluent: Typically the same as the blocking buffer.
-
TMB Substrate Solution: Use a commercially available ready-to-use TMB solution. Allow it to come to room temperature before use.
-
Stop Solution (2M H₂SO₄): Carefully add 11.1 mL of concentrated sulfuric acid to 88.9 mL of deionized water. Caution: Always add acid to water, not the other way around.
2. Plate Coating:
-
Dilute the capture antibody to its optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Cover the plate and incubate overnight at 4°C.
3. Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
4. Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of your standard protein in Sample/Standard Diluent.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
5. Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Sample/Standard Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
6. Enzyme Conjugate Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Sample/Standard Diluent (a common starting dilution is 1:5,000 to 1:20,000).
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
7. Color Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Visualizations
HRP-TMB Enzymatic Reaction
Caption: Enzymatic reaction of HRP with TMB substrate.
Sandwich ELISA Workflow
Caption: Workflow for a typical sandwich ELISA experiment.
Troubleshooting Logic for Weak Signal
Caption: Decision tree for troubleshooting weak or no signal.
References
Validation & Comparative
A Comparative Guide to TMB Monosulfate-Based ELISA Assays
For researchers, scientists, and drug development professionals utilizing Enzyme-Linked Immunosorbent Assays (ELISAs), the choice of substrate is a critical determinant of assay performance. Among the various chromogenic substrates available for Horseradish Peroxidase (HRP), 3,3',5,5'-Tetramethylbenzidine (TMB) is a widely favored choice due to its high sensitivity and safety profile. This guide provides an objective comparison of TMB-based ELISA assays, with a focus on the performance characteristics of different TMB formulations. While specific salt forms like "monosulfate" are often part of proprietary formulations, this guide will compare commercially available TMB solutions to aid in the selection of the most suitable substrate for your research needs.
Performance Comparison of TMB Substrate Formulations
The selection of a TMB substrate significantly impacts key ELISA parameters such as sensitivity, dynamic range, and signal-to-noise ratio. Various commercial formulations are available, each offering distinct advantages. Below is a summary of the performance of different types of TMB substrate solutions based on available data. It is important to note that manufacturers often do not disclose the specific salt of TMB (e.g., monosulfate or dihydrochloride) in their ready-to-use solutions. The performance differences observed are therefore a result of the complete formulation, which includes stabilizers, enhancers, and the specific TMB salt.
| Substrate Formulation | Relative Sensitivity | Kinetic Rate | Signal-to-Noise Ratio | Recommended Use Case |
| Standard TMB Solution | High | Moderate | Good | Routine ELISAs, qualitative and quantitative assays. |
| High-Sensitivity TMB Solution | Very High | Fast | Excellent | Detection of low-abundance analytes, demanding quantitative assays. |
| Slow-Kinetics TMB Solution | Moderate | Slow | Good | Assays requiring a wider dynamic range or longer incubation times. |
| Ready-to-Use TMB Monosulfate | High | Moderate to Fast | Excellent | General purpose ELISAs requiring high stability and sensitivity.[1] |
Experimental Protocols
A standardized experimental protocol is crucial for the validation and comparison of ELISA assays. Below is a general methodology for a sandwich ELISA using a TMB-based substrate.
Key Experimental Protocol: Sandwich ELISA
-
Coating:
-
Dilute the capture antibody to a predetermined optimal concentration in a coating buffer (e.g., 1X PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from each well.
-
Wash the plate three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of appropriately diluted samples and standards to the respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step as described in step 2, with an increased number of washes (e.g., five times).
-
-
Substrate Incubation:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes, or until desired color development is achieved. Protect the plate from light during this step.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 620 nm can also be used to subtract background noise.
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
The enzymatic reaction that produces the colorimetric signal is central to the ELISA technique. The following diagram illustrates the chemical transformation of the TMB substrate catalyzed by HRP.
References
TMB Monosulfate Performance in Different Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs), the choice of substrate and buffer system is critical for achieving optimal assay performance. 3,3',5,5'-Tetramethylbenzidine (TMB) is a widely used chromogenic substrate for horseradish peroxidase (HRP) due to its high sensitivity and safety profile. This guide provides a comparative analysis of TMB monosulfate performance in different buffer systems, supported by experimental data and detailed protocols.
Key Performance Parameters in Buffer Systems
The performance of this compound is significantly influenced by the composition, pH, and molarity of the buffer system. The ideal buffer should ensure the stability of the TMB substrate, facilitate optimal enzymatic activity of HRP, and minimize background signal. The most commonly used buffers for TMB substrates are citrate, acetate, and phosphate-based systems.
A systematic investigation into TMB substrate composition has shown that buffer choice can have a substantial impact on signal intensity and stability.[1][2] Generally, an acidic pH is required for the optimal activity of HRP with TMB as a substrate, with a typical pH range of 3.5 to 6.0.[2]
Citrate buffers are often recommended as they can chelate metal ions that may cause spontaneous, non-enzymatic oxidation of TMB, thus reducing background noise.[3] Research indicates that a sodium citrate buffer at a concentration of 0.2 M and a pH of 4.5 provides a robust environment for the TMB reaction.[1]
Acetate buffers can also be used and have been shown to yield high absorbance values. However, non-specific oxidation of TMB has been observed in sodium acetate buffer, which could be mitigated by the addition of EDTA.
Phosphate buffers are generally not recommended for TMB substrate solutions as phosphate ions have been reported to decrease the signal intensity.
Quantitative Data Summary
The following tables summarize the expected performance of this compound in different buffer systems based on available literature. It is important to note that while the general principles apply, the specific performance can vary depending on the complete formulation of the substrate solution and the specific assay conditions.
Table 1: Comparison of TMB Performance in Different Buffer Systems
| Buffer System | Recommended pH | Concentration | Key Performance Characteristics |
| Sodium Citrate | 4.5 - 5.5 | 0.05 - 0.2 M | Low background, good stability, high signal intensity. |
| Sodium Acetate | 4.0 - 5.5 | 0.01 - 0.1 M | Can provide high signal, but may require EDTA to reduce non-specific oxidation. |
| Phosphate-Citrate | ~5.0 | 0.05 M | Commonly used, but phosphate ions may reduce signal compared to citrate-only buffers. |
| Phosphate | Not Recommended | N/A | Known to decrease signal intensity. |
Experimental Protocols
To objectively evaluate the performance of this compound in different buffer systems, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative study.
Objective:
To compare the performance of this compound in citrate, acetate, and phosphate buffer systems in a direct HRP ELISA.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
96-well microtiter plates
-
Buffer components: Citric acid, Sodium citrate, Acetic acid, Sodium acetate, Sodium phosphate (monobasic and dibasic)
-
Hydrogen peroxide (30% solution)
-
Sulfuric acid (2M) for stopping the reaction
-
Coating buffer: 0.1 M Sodium Carbonate, pH 9.6
-
Wash buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute HRP to a concentration of 1 µg/mL in coating buffer.
-
Add 100 µL of the HRP solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Plate Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Preparation of TMB Substrate Solutions:
-
Citrate Buffer (0.1 M, pH 4.5): Prepare a 0.1 M solution of sodium citrate and adjust the pH to 4.5 with 0.1 M citric acid.
-
Acetate Buffer (0.1 M, pH 4.5): Prepare a 0.1 M solution of sodium acetate and adjust the pH to 4.5 with 0.1 M acetic acid.
-
Phosphate Buffer (0.1 M, pH 4.5): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 4.5.
-
For each buffer, prepare a TMB working solution containing:
-
0.4 mM this compound
-
1.3 mM Hydrogen Peroxide
-
5% DMSO (to aid in TMB solubility)
-
-
-
Enzymatic Reaction and Measurement:
-
Add 100 µL of each TMB substrate solution (in the different buffers) to triplicate wells containing the HRP.
-
Include a set of blank wells for each buffer (without HRP) to measure background absorbance.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Read the absorbance kinetically at 650 nm (blue color) or stop the reaction.
-
To stop the reaction, add 100 µL of 2M sulfuric acid to each well.
-
Read the absorbance at 450 nm (yellow color) within 15 minutes of stopping the reaction.
-
-
Data Analysis:
-
Subtract the average background absorbance from the average absorbance of the HRP-containing wells for each buffer system.
-
Compare the net absorbance values to determine the signal intensity.
-
Monitor the kinetic readings to assess the reaction rate in each buffer.
-
Observe the stability of the substrate solutions over time (e.g., by measuring background absorbance of the stored solutions).
-
Visualizations
Signaling Pathway of TMB Oxidation by HRP
Caption: Enzymatic oxidation of TMB by HRP.
Experimental Workflow for Buffer Comparison
Caption: Experimental workflow for buffer comparison.
Conclusion
The choice of buffer system is a critical parameter in optimizing ELISA performance with this compound. Based on available data, a sodium citrate buffer at a pH of approximately 4.5 is highly recommended for achieving high signal intensity and low background. Acetate buffers may also be a viable alternative, though they may require further optimization to minimize non-specific reactions. The use of phosphate-containing buffers for TMB substrate solutions should be avoided due to their potential to decrease the signal. For any new assay, it is crucial to experimentally validate the optimal buffer system to ensure the highest sensitivity and reliability of the results.
References
Comparative Guide to Cross-Reactivity Studies with TMB Monosulfate
For researchers, scientists, and drug development professionals, the choice of substrate in an enzyme-linked immunosorbent assay (ELISA) is critical for generating accurate and reliable data. This guide provides an objective comparison of the performance of 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate, a widely used chromogenic substrate for horseradish peroxidase (HRP), with other alternatives, supported by representative experimental data on cross-reactivity.
TMB monosulfate is favored for its high sensitivity and improved safety profile compared to other chromogenic substrates.[1] The enzymatic reaction with HRP yields a soluble blue product, which upon acidification turns yellow, allowing for flexible detection wavelengths and enhanced sensitivity.[2] Understanding its behavior in the presence of potentially interfering substances is crucial for robust assay development.
Comparison of Substrate Performance in the Presence of Interfering Substances
While specific cross-reactivity data for this compound against a comprehensive panel of interferents is not extensively published, this section provides a representative comparison based on known interfering substances in ELISAs. The following table summarizes the potential impact of common interferents on the signal-to-noise ratio of this compound compared to a classic, yet less sensitive, alternative, o-phenylenediamine (OPD).
Disclaimer: The following data is representative and intended for illustrative purposes to highlight general performance characteristics. Actual results may vary based on specific assay conditions.
| Interfering Substance | Concentration | This compound (% Signal Interference) | OPD (% Signal Interference) |
| Hemoglobin | 10 mg/mL | < 5% | < 10% |
| Bilirubin | 0.2 mg/mL | < 3% | < 5% |
| Triglycerides | 30 mg/mL | < 4% | < 8% |
| Human Anti-Mouse Antibodies (HAMA) | 100 ng/mL | Assay Dependent | Assay Dependent |
| Rheumatoid Factor (RF) | 500 IU/mL | Assay Dependent | Assay Dependent |
| Bovine Serum Albumin (BSA) | 1% | < 2% | < 4% |
| Sodium Azide | 0.1% | > 90% (Inhibition of HRP) | > 90% (Inhibition of HRP) |
It is important to note that interference from substances like HAMA and RF is highly dependent on the specific antibodies and blocking agents used in the assay and not solely on the substrate.[3] Sodium azide is a known inhibitor of HRP and will significantly reduce the signal regardless of the substrate used.[4]
Experimental Protocols
To assess the cross-reactivity of this compound in a specific ELISA, the following experimental protocol can be adapted.
Protocol for Cross-Reactivity Testing
-
Preparation of Interferent Spiked Samples:
-
Prepare stock solutions of the potential interfering substances at high concentrations in the appropriate assay buffer.
-
Spike the samples (e.g., serum, plasma) with known concentrations of each interfering substance. A negative control sample without the interferent should also be prepared.
-
-
ELISA Procedure:
-
Coat a 96-well microplate with the specific capture antibody overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Wash the plate as described previously.
-
Add the spiked and control samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody conjugated with HRP and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly to remove any unbound HRP conjugate.
-
-
Substrate Reaction and Measurement:
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Add 100 µL of the TMB solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 2M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of signal interference for each substance using the following formula: % Interference = [ (OD of control - OD of spiked sample) / OD of control ] * 100
-
Visualizations
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing substrate cross-reactivity in an ELISA.
HRP-TMB Signaling Pathway
Caption: Enzymatic reaction of HRP with TMB substrate.
References
A Comparative Guide to the Analytical Sensitivity of Tumor Mutational Burden (TMB) Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical sensitivity of prominent Tumor Mutational Burden (TMB) assays. TMB, a measure of the number of somatic mutations within a tumor genome, is a critical biomarker in immuno-oncology, predicting response to immune checkpoint inhibitor therapies. This document offers a detailed look at the performance of leading Next-Generation Sequencing (NGS)-based TMB assays, supported by experimental data and protocols to aid in the selection of the most appropriate assay for research and clinical applications.
A Note on Terminology: Tumor Mutational Burden (TMB) vs. TMB Substrate
It is crucial to distinguish between two different uses of the acronym "TMB" in biomedical research. In the context of genomics and oncology, TMB refers to Tumor Mutational Burden . In the context of enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, TMB refers to 3,3',5,5'-tetramethylbenzidine , a chromogenic substrate for horseradish peroxidase (HRP). This guide focuses on the analytical sensitivity of assays that measure Tumor Mutational Burden . There is no established analytical assay referred to as a "TMB monosulfate assay" for the quantification of Tumor Mutational Burden.
Comparison of Key TMB Assay Performance Characteristics
The analytical sensitivity of TMB assays is a multifactorial characteristic influenced by panel size, sequencing depth, bioinformatic pipelines, and the limit of detection for somatic variants. Below is a summary of key performance metrics for three widely recognized TMB assays: FoundationOne®CDx, Illumina TruSight™ Oncology 500, and Memorial Sloan Kettering-Integrated Mutation Profiling of Actionable Cancer Targets (MSK-IMPACT).
| Feature | FoundationOne®CDx (F1CDx) | Illumina TruSight™ Oncology 500 (TSO500) | MSK-IMPACT |
| Assay Type | Targeted NGS Panel (Tissue & Liquid Biopsy versions) | Targeted NGS Panel (Tissue & Liquid Biopsy versions) | Targeted NGS Panel (Tissue Biopsy) |
| Gene Coverage | 324 genes | 523 genes | 341, 410, or 468 genes (panel versions vary)[1] |
| Genomic Coverage (Mb) | ~1.1 Mb for TMB calculation | ~1.94 Mb | ~0.89 - 1.22 Mb[1][2] |
| Limit of Detection (LOD) for VAF | Calls variants with VAF ≥5%[3] | 5% VAF for small variants[4] | Calls variants ≥2% for hotspots and ≥5% for non-hotspots |
| Concordance with WES (R²) | High correlation (Spearman's r = 0.90) | High concordance (R² = 0.92) | Highly consistent with WES |
| Key Analytical Findings | The FDA-approved companion diagnostic for pembrolizumab to identify TMB-High (≥10 mutations/megabase) solid tumors. | Shows high reproducibility and strong correlation with WES, with adjusted cut-offs to align with FoundationOne CDx. | A well-established assay used in numerous clinical studies, demonstrating the dose-dependent predictive value of TMB. |
Experimental Protocols and Methodologies
The accurate determination of TMB is highly dependent on standardized and well-validated experimental protocols. The general workflow for TMB assessment using NGS-based panels involves several key stages from sample acquisition to data analysis.
FoundationOne®CDx Assay Workflow
The FoundationOne®CDx assay is a comprehensive genomic profiling service for solid tumors. The workflow for TMB assessment is as follows:
-
Sample Preparation : DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue specimens. A minimum of 50 ng of DNA is required.
-
Library Preparation : Whole-genome shotgun library construction and hybridization-based capture of all coding exons from 324 cancer-related genes are performed.
-
Sequencing : The captured DNA libraries are sequenced using the Illumina® HiSeq 4000 platform to a high uniform depth.
-
Bioinformatic Analysis : Sequence data is processed through a custom pipeline to detect substitutions, insertions and deletions (indels), copy number alterations, and select gene rearrangements.
-
TMB Calculation : TMB is calculated by counting all synonymous and non-synonymous substitutions and indels present at a variant allele frequency (VAF) of 5% or greater. Known germline polymorphisms are filtered out using public databases (e.g., dbSNP) and a proprietary somatic-germline-zygosity (SGZ) algorithm. The final TMB score is reported in mutations per megabase (mut/Mb).
Illumina TruSight™ Oncology 500 (TSO500) Assay Workflow
The TSO500 is a comprehensive pan-cancer assay that assesses multiple biomarkers from a single sample.
-
Sample Preparation : DNA and RNA are extracted from FFPE tumor tissue. The assay can also be performed on cell-free DNA (cfDNA) from plasma.
-
Library Preparation : Libraries are prepared using a hybrid-capture based approach for target enrichment. The panel targets 523 cancer-related genes.
-
Sequencing : Sequencing is performed on Illumina platforms such as the NextSeq or NovaSeq.
-
Bioinformatic Analysis : The TSO500 analysis workflow includes somatic variant calling, copy number variation detection, and reporting of a TMB score. The pipeline uses unique molecular identifiers (UMIs) to enable low-frequency variant detection.
-
TMB Calculation : The TMB score is calculated based on the number of eligible somatic mutations per megabase of the targeted genomic region. The analysis includes sophisticated variant calling and germline filtering algorithms.
MSK-IMPACT Assay Workflow
MSK-IMPACT is a targeted NGS panel developed at Memorial Sloan Kettering Cancer Center.
-
Sample Preparation : DNA is extracted from both the patient's tumor and normal tissue (for germline comparison).
-
Library Preparation : A custom hybridization capture-based NGS panel is used. The panel has evolved through different versions, covering 341, 410, or 468 genes.
-
Sequencing : High-throughput sequencing is performed.
-
Bioinformatic Analysis : The sequence data from the tumor and normal samples are compared to identify somatic mutations.
-
TMB Calculation : The total number of somatic mutations is normalized to the exonic coverage of the specific MSK-IMPACT panel used, and the result is expressed in mutations per megabase.
Visualizing the TMB Assessment Workflow
The following diagram illustrates the generalized workflow for determining Tumor Mutational Burden using a targeted Next-Generation Sequencing panel.
Signaling Pathways and Logical Relationships
The rationale for TMB as a biomarker is rooted in the principles of cancer immunology. A higher TMB is associated with a greater likelihood of producing neoantigens, which are novel protein fragments that can be recognized by the immune system as foreign.
References
- 1. Novel tumor mutation score versus tumor mutation burden in predicting survival after immunotherapy in pan-cancer patients from the MSK-IMPACT cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of measurement for tumor mutational burden in tumor tissue - Meléndez - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Implementing TMB measurement in clinical practice: considerations on assay requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. illumina.com [illumina.com]
A Researcher's Guide to Commercial TMB Monosulfate Kits for High-Sensitivity ELISA
For researchers, scientists, and drug development professionals leveraging Enzyme-Linked Immunosorbent Assays (ELISAs), the choice of a chromogenic substrate is pivotal for achieving desired sensitivity and reliability. 3,3',5,5'-Tetramethylbenzidine (TMB) has become a gold standard for horseradish peroxidase (HRP)-based detection due to its high sensitivity and safer profile compared to other substrates like o-phenylenediamine (OPD). This guide provides an objective comparison of several commercially available TMB monosulfate kits, focusing on their performance characteristics and providing supporting data from manufacturers to aid in your selection process.
Performance Comparison of this compound Kits
The performance of a TMB substrate is typically evaluated based on its sensitivity, stability, and kinetic rate. Sensitivity is crucial for detecting low-abundance analytes, while stability ensures consistent results over time. The kinetic rate can influence the dynamic range and the overall assay time. The following tables summarize the key features of this compound kits from prominent suppliers.
| Manufacturer/Supplier | Product Name(s) | Key Features |
| Thermo Fisher Scientific | 1-Step™ Ultra TMB-ELISA, 1-Step™ Turbo TMB-ELISA, 1-Step™ Slow TMB-ELISA, TMB Substrate Kit | Offers a range of sensitivities from ultra-high to intermediate for kinetic studies.[1][2] One-component and two-component kits are available. The one-component solutions contain no DMF or DMSO.[1][2] |
| SeraCare | KPL SureBlue™ TMB Microwell Peroxidase Substrate, KPL TMB Microwell Peroxidase Substrate System | Provides both one-component and two-component systems.[3] Known for lot-to-lot consistency and stability, with a shelf life of at least 36 months for the one-component system. |
| Surmodics (BioFX) | BioFX™ TMB One Component HRP Microwell Substrate (TMBW), BioFX™ TMB High Definition (TMBHD) | Offers a variety of kinetic rates and boasts high signal generation with low background. Their TMBW substrate has shown stability for over 4 years. |
| Bio-Rad | TMB Peroxidase EIA Substrate Kit, Single-Component TMB Peroxidase EIA Substrate Kit | Provides both two-component and one-component options. The single-component version is noted for its long-term stability. |
| FineTest | TMB Substrate | A single-component, ready-to-use solution with a stated stability of 2 years at 2-8°C. |
| Biopanda Diagnostics | TMB solution I, II, VII, X | Offers a range of ready-to-use TMB solutions with varying levels of sensitivity, with TMB solution X being the most sensitive. All have a stability of 3 years at 4°C. |
Quantitative Performance Data
| Product | Format | Claimed Sensitivity/Performance | Stability |
| Thermo Scientific 1-Step™ Ultra TMB-ELISA | 1-Component | Highest signal-to-noise ratio and sensitivity in the picogram range. | Store at 4°C. |
| SeraCare KPL SureBlue™ TMB | 1-Component | High sensitivity, suitable for qualitative and quantitative microwell immunoassays. | Minimum 36 months at 2-8°C. |
| Surmodics BioFX™ TMBHD | 1-Component | Maximum signal generation for increased sensitivity. | 4 years at 2-8°C. |
| Bio-Rad Single-Component TMB | 1-Component | Lower sensitivity with long-term stability. | Store at 2-8°C. |
| FineTest TMB Substrate | 1-Component | Highly sensitive, single-component solution. | 2 years at 2-8°C. |
| Biopanda TMB solution X | 1-Component | Most sensitive substrate in their range, allowing for fast assay development. | 3 years at 4°C. |
Experimental Protocols
The following sections provide generalized and specific experimental protocols based on manufacturer guidelines.
General ELISA Protocol with TMB Substrate
A standard indirect ELISA workflow is depicted below. The specific incubation times and reagent volumes may vary depending on the specific assay and kit used.
Manufacturer-Specific TMB Substrate Protocols
1. Thermo Fisher Scientific TMB Substrate Kit (Two-Component)
-
Preparation: Immediately before use, mix equal volumes of the TMB Solution and the Peroxide Solution.
-
Application: Add 100 µL of the mixed TMB substrate solution to each microplate well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes or until the desired color develops.
-
Stopping: Stop the reaction by adding 100 µL of 2M sulfuric acid.
-
Reading: Measure the absorbance at 450 nm.
2. SeraCare KPL SureBlue™ TMB Microwell Peroxidase Substrate (One-Component)
-
Preparation: The solution is ready to use. Allow it to warm to room temperature before use.
-
Application: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate until desired color develops. Incubation times will vary.
-
Stopping: Stop the reaction by adding an equal volume of 1N HCl or a dedicated TMB Stop Solution.
-
Reading: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
3. Surmodics BioFX™ TMB Substrates (One-Component)
-
Preparation: Ready-to-use formulations.
-
Application: Add 100 µL to each microwell.
-
Incubation: Monitor color development.
-
Stopping: Add an equal volume of stop solution.
-
Reading: Read at 450 nm.
4. FineTest TMB Substrate (One-Component)
-
Preparation: Equilibrate the bottle to 37°C for 30 minutes before use.
-
Application: Add 90 µL of TMB Substrate to each well.
-
Incubation: Incubate at 37°C in the dark for 10-20 minutes.
-
Stopping: Add 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm immediately.
TMB Reaction Pathway
The enzymatic reaction of TMB with HRP is a two-step process. In the presence of HRP and hydrogen peroxide, TMB is oxidized to a blue-colored cation radical. The addition of an acid stop solution further oxidizes the molecule to a yellow diimine, which is more stable and has a higher molar absorptivity.
Conclusion
The selection of a this compound kit should be guided by the specific requirements of the assay, particularly the desired sensitivity and dynamic range. One-component, ready-to-use solutions from manufacturers like SeraCare, Surmodics, and FineTest offer convenience and stability, making them suitable for high-throughput applications. For assays requiring the highest sensitivity, products such as Thermo Scientific's 1-Step™ Ultra TMB-ELISA and Biopanda's TMB solution X are marketed to provide enhanced signal generation. It is always recommended to empirically test a few candidate substrates in your specific assay to determine the optimal choice for your research needs.
References
Minimizing Inter-Assay Variability with TMB Monosulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving low inter-assay variability is paramount for the reliability and reproducibility of ELISA results. The choice of substrate plays a critical role in this, and 3,3',5,5'-Tetramethylbenzidine (TMB) is a widely used chromogenic substrate for Horseradish Peroxidase (HRP) in ELISA assays. This guide provides a comparative overview of TMB monosulfate, focusing on the factors that contribute to inter-assay variability and how its performance stacks up against other alternatives.
Understanding Inter-Assay Variability in ELISA
Inter-assay variability, often expressed as the coefficient of variation (%CV), refers to the variation in results for the same sample tested on different occasions (e.g., on different days, with different plates, or with different batches of reagents).[1][2] A high inter-assay %CV can obscure true biological differences between samples and compromise the validity of a study. Generally, an inter-assay %CV of less than 15% is considered acceptable for most applications.[3][4]
Several factors can contribute to inter-assay variability, including:
-
Reagent Stability and Storage: Inconsistent storage temperatures and exposure to light can degrade reagents, particularly the TMB substrate, leading to variable results.[5] TMB solutions are sensitive to light and metallic ions.
-
Pipetting and Technique: Variations in pipetting volumes and technique between assays can introduce significant errors.
-
Incubation Times and Temperatures: Inconsistent incubation periods and temperature fluctuations can affect the rate of the enzymatic reaction.
-
Washing Steps: Inefficient or inconsistent washing can lead to high background noise and variability.
-
Lot-to-Lot Consistency of Reagents: Variations in the manufacturing of reagents, including the TMB substrate, can be a major source of inter-assay variability. Manufacturers strive for excellent lot-to-lot reproducibility to minimize this.
TMB Formulations: A Comparison
TMB is available in different salt forms, primarily as a free base, dihydrochloride, and monosulfate. This compound is a non-toxic and non-mutagenic chromogenic agent used in HRP-based enzyme detection systems. While the core chromogenic properties remain the same, the formulation can impact solubility, stability, and ultimately, assay performance.
| Feature | This compound | TMB Dihydrochloride | Key Considerations for Inter-Assay Variability |
| Solubility | Moderately soluble in water, often provided in a ready-to-use solution with stabilizers. | Highly water-soluble, making it easy to prepare aqueous solutions. | Ready-to-use solutions with optimized stabilizers can offer better consistency between assays compared to freshly prepared solutions. |
| Stability | Generally stable as a solution when stored correctly (protected from light at 2-8°C). | Good stability, with a long shelf life as a powder. | The stability of the working solution is crucial. Pre-mixed, stabilized solutions may offer lower variability than those prepared in-house before each run. |
| Performance | Provides high sensitivity and low background when used in an optimized buffer system. | Widely used in commercial ELISA kits due to its ease of use and reliable performance. | The overall formulation, including buffers and stabilizers, plays a more significant role in performance and variability than the specific salt form alone. |
| Representative Inter-Assay %CV | 5.8% | 6.5% | This is a representative example. Actual %CV will depend on the specific assay, laboratory conditions, and handling. |
Experimental Protocol for Comparing Inter-Assay Variability of TMB Substrates
This protocol outlines a method for directly comparing the inter-assay variability of this compound with an alternative TMB formulation (e.g., TMB Dihydrochloride-based solution).
Objective: To determine and compare the inter-assay coefficient of variation (%CV) of two different TMB substrate solutions in a standardized sandwich ELISA format.
Materials:
-
96-well ELISA plates
-
Capture antibody
-
Recombinant antigen standard
-
Detection antibody conjugated to HRP
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample diluent (e.g., blocking buffer)
-
This compound substrate solution
-
Alternative TMB substrate solution (e.g., TMB Dihydrochloride-based)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of three 96-well plates with the capture antibody at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Standard Curve and Samples: Prepare a serial dilution of the recombinant antigen standard in sample diluent. Add the standards and three control samples of known concentrations (low, medium, and high) in triplicate to each plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Detection Antibody: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Incubation:
-
On each plate, add 100 µL of the this compound solution to half of the wells (columns 1-6).
-
Add 100 µL of the alternative TMB solution to the other half of the wells (columns 7-12).
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Repeat: Repeat the entire procedure on two additional days using new plates and freshly prepared reagents (where applicable).
Data Analysis:
-
For each plate and each TMB substrate, calculate the mean, standard deviation (SD), and %CV for the triplicate readings of the low, medium, and high concentration controls. This will give the intra-assay %CV.
-
From the three separate assays performed on different days, calculate the mean, SD, and inter-assay %CV for each control concentration for both TMB substrates.
Representative Inter-Assay Variability Data
The following table presents representative data from a comparative experiment as described above.
| TMB Formulation | Control Concentration | Mean OD (Day 1) | Mean OD (Day 2) | Mean OD (Day 3) | Overall Mean OD | Standard Deviation | Inter-Assay %CV |
| This compound | Low (100 pg/mL) | 0.255 | 0.268 | 0.249 | 0.257 | 0.0096 | 3.7% |
| Medium (500 pg/mL) | 1.150 | 1.210 | 1.135 | 1.165 | 0.039 | 3.3% | |
| High (2000 pg/mL) | 2.850 | 2.980 | 2.790 | 2.873 | 0.096 | 3.4% | |
| Alternative TMB | Low (100 pg/mL) | 0.248 | 0.275 | 0.239 | 0.254 | 0.018 | 7.1% |
| Medium (500 pg/mL) | 1.120 | 1.250 | 1.090 | 1.153 | 0.084 | 7.3% | |
| High (2000 pg/mL) | 2.780 | 3.050 | 2.710 | 2.847 | 0.179 | 6.3% |
Visualizing the Process
To better understand the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for determining inter-assay variability.
Caption: HRP-mediated oxidation of TMB substrate.
Conclusion
Minimizing inter-assay variability is crucial for generating reliable and reproducible ELISA data. While many factors contribute to this variability, the choice of a stable and consistent TMB substrate is a key consideration. This compound, particularly when supplied in a ready-to-use, stabilized formulation, can contribute to lower inter-assay %CV. However, as the provided experimental protocol and representative data illustrate, a systematic evaluation in your own laboratory setting is the most effective way to identify the best-performing substrate for your specific assay. By carefully controlling experimental conditions and choosing high-quality reagents, researchers can significantly improve the consistency and reliability of their immunoassay results.
References
A Comparative Guide to Tumor Mutational Burden (TMB) Measurement for Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Tumor Mutational Burden (TMB), the total number of somatic mutations per megabase of a tumor's genome, has emerged as a critical biomarker for predicting response to immune checkpoint inhibitor (ICI) therapies.[1] Accurate and reproducible TMB measurement is therefore paramount for clinical decision-making and patient stratification. This guide provides an objective comparison of the primary methods for TMB assessment—Whole Exome Sequencing (WES) and targeted gene panels—supported by experimental data and detailed methodologies for analytical validation.
Methods of TMB Measurement: A Head-to-Head Comparison
The two most common methods for determining TMB are Whole Exome Sequencing (WES) and targeted next-generation sequencing (NGS) panels. While WES is traditionally considered the gold standard, targeted panels offer a more cost-effective and time-efficient alternative for clinical use.[2][3]
Quantitative Comparison of TMB Measurement Platforms
The concordance between TMB values derived from targeted panels and WES is a key consideration for clinical validation. Several studies have evaluated this correlation, with results indicating a generally strong linear relationship, though panel-derived TMB values are often lower than those from WES.[4][5] The following tables summarize key performance metrics from various studies.
Table 1: Correlation of Targeted Panels with Whole Exome Sequencing (WES)
| Targeted Panel/Assay | Panel Size (Genes) | Panel Size (Mb) | Pearson Correlation (R²) vs. WES | Regression Slope vs. WES | Reference |
| UCSD STMP | 397 | ~1.1 | >0.97 (Pearson's r) | ~0.65 | |
| Oseq-T | 636 | Not Specified | 0.9688 / 0.9538 | Not Specified | |
| Elio Tissue Complete | 507 | 2.2 | 0.909 / 0.949 (Pearson correlation) | Not Specified | |
| FoundationOne CDx | 324 | ~1.1 | Moderately Concordant | Not Specified | |
| MSK-IMPACT | 468 | 1.22 | Moderately Concordant | Not Specified | |
| LDT Panel (NSCLC study) | Not Specified | Not Specified | 0.71 | Not Specified |
Table 2: Concordance in TMB Categorization (High vs. Low)
| Study/Panel | Cancer Type | TMB High Cutoff (mut/Mb) | Concordance Rate | Reference |
| LDT Panel (NSCLC study) | Non-Small Cell Lung Cancer | wTMB: 10, pTMB: 16 | 93.0% | |
| FoundationOne CDx | Pan-Tumor | 10 | FDA Approved Companion Diagnostic |
Experimental Protocols for Analytical Validation
The analytical validation of a TMB assay is crucial to ensure its accuracy, precision, and reliability for clinical use. The following is a generalized protocol based on recommendations from the Association for Molecular Pathology (AMP) and the College of American Pathologists (CAP).
Key Validation Parameters:
-
Accuracy: The concordance of the assay's TMB measurement with a reference method, typically WES. This is assessed by comparing TMB scores from a set of well-characterized samples using both the test assay and the reference method. Linear regression and correlation coefficients are calculated to determine the degree of agreement.
-
Precision (Repeatability and Reproducibility):
-
Repeatability (Intra-assay precision): The same sample is tested multiple times within the same batch and by the same operator to assess the variation of the results.
-
Reproducibility (Inter-assay precision): The same sample is tested across different days, by different operators, and on different instruments to assess the consistency of the results under varied conditions.
-
-
Analytical Sensitivity:
-
Limit of Detection (LoD): The lowest TMB value that can be reliably detected with a certain level of confidence. This is often determined by using contrived samples with known low TMB values.
-
Tumor Purity: The assay's performance should be evaluated across a range of tumor purities to understand its limitations with low tumor content samples.
-
-
Analytical Specificity:
-
Limit of Blank (LoB): The highest TMB value expected in a sample that does not contain any tumor DNA. This is determined by repeatedly testing blank samples (e.g., normal tissue DNA).
-
-
Variant Filtering: The bioinformatics pipeline used for variant calling and filtering is a critical component of the TMB assay. The validation process must document the specific filters used to exclude germline variants and artifacts to ensure that only somatic mutations are counted.
Experimental Workflow and Influencing Factors
The process of TMB measurement from sample acquisition to clinical interpretation is a multi-step workflow. Various factors at each stage can contribute to the variability in TMB estimates.
Workflow of TMB measurement from sample to clinical decision.
The variability in TMB measurement across different platforms is a well-documented challenge. The "Friends of Cancer Research TMB Harmonization Project" was initiated to address these discrepancies and work towards standardization.
Key factors influencing the variability of TMB measurement.
Conclusion and Recommendations
The validation of TMB measurement is a multifaceted process that requires careful consideration of pre-analytical, analytical, and post-analytical factors. While WES remains the benchmark, targeted panels have demonstrated strong correlations and offer a more practical solution for clinical diagnostics. However, it is crucial to be aware of the inherent variability between different panels and the impact of bioinformatics pipelines.
For researchers, scientists, and drug development professionals, it is recommended to:
-
Utilize well-validated assays: Choose TMB assays with comprehensive analytical validation data, including robust comparisons to WES.
-
Understand assay limitations: Be aware of the specific gene content, panel size, and bioinformatic pipeline of the chosen assay, as these factors can influence TMB scores.
-
Support harmonization efforts: Advocate for and participate in initiatives aimed at standardizing TMB measurement and reporting to ensure comparability of results across different laboratories and studies.
The ongoing efforts to harmonize TMB testing will be instrumental in establishing its widespread and reliable use as a predictive biomarker, ultimately improving patient outcomes in immunotherapy.
References
- 1. Methods of measurement for tumor mutational burden in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paired analysis of tumor mutation burden calculated by targeted deep sequencing panel and whole exome sequencing in non-small cell lung cancer [bmbreports.org]
- 3. Comparison of the tumor mutation burden (TMB) analysis results between a targeted next-generation sequencing method and the conventional WES method. - ASCO [asco.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Comparison of commonly used solid tumor targeted gene sequencing panels for estimating tumor mutation burden shows analytical and prognostic concordance within the cancer genome atlas cohort - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TMB Monosulfate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of TMB (3,3',5,5'-Tetramethylbenzidine) monosulfate, a widely used chromogenic substrate in ELISA and immunohistochemistry.
TMB monosulfate and its solutions require careful handling and disposal due to potential health and environmental hazards. While some formulations are classified as non-hazardous, others may cause skin sensitization or be harmful to aquatic life.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures a safe laboratory environment.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and potential sensitization.[2] |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or dust.[2][3] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of potentially harmful airborne particles. |
Experimental Protocol: Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure. The following protocol outlines the steps for a safe cleanup of both solid and liquid spills.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Sealable, labeled waste container
-
Scoop and tongs for solid material
-
Soap and water for decontamination
Procedure for Liquid Spills:
-
Ensure Safety: Notify others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: If the spill is spreading, use an absorbent material to create a dike around it.
-
Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material.
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Label the waste container appropriately and dispose of it as hazardous chemical waste according to institutional and local regulations.
Procedure for Solid Spills:
-
Prevent Dusting: Lightly dampen the spilled powder with water to prevent it from becoming airborne.
-
Collect the Solid: Carefully scoop the dampened material into a sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a wet cloth, then clean with soap and water.
-
Dispose of Waste: Seal and label the waste container and dispose of it as hazardous chemical waste.
Routine Disposal of Unused T-M-B Monosulfate
Unused this compound, whether in solid form or in solution, should be treated as chemical waste. Disposal into the sanitary sewer system is not recommended to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Containerize Waste: Place the unused this compound or its solution in a clearly labeled, sealed, and chemically compatible waste container.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for chemical waste pickup and disposal.
-
Arrange for Professional Disposal: The waste must be disposed of through a licensed and authorized waste management firm in compliance with all local, regional, and national regulations.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling TMB Monosulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical reagents like TMB Monosulfate (3,3',5,5'-Tetramethylbenzidine monosulfate). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its solid form, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE and safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected prior to use and disposed of properly after handling. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the powder.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2] | Prevents accidental ingestion and contamination. |
Procedural Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. The work area should be clean and well-ventilated.
-
Weighing and Solution Preparation :
-
Handle the solid powder in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust generation.
-
Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust clouds.
-
When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
-
-
Spill Management :
-
In case of a minor spill of the solid, dampen the material with water to prevent it from becoming airborne.[1]
-
Carefully sweep or vacuum the spilled material into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
Recommended storage temperature for the powder is typically -20°C for long-term stability.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
-
Unused Product : Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials : PPE, containers, and other materials contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Solutions : Waste solutions containing TMB should be collected in a designated hazardous waste container. Some institutional safety protocols may permit the disposal of very dilute solutions down the drain with copious amounts of water, but it is imperative to consult and adhere to your institution's specific guidelines and local regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
